6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-benzyl-4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c15-14-12-9-18(7-6-13(12)16-10-17-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJAAZOTUXKSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CN=C2Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649585 | |
| Record name | 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914612-23-0 | |
| Record name | 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidation of the Molecular Structure: A Technical Guide to 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The tetrahydropyrido[4,3-d]pyrimidine core is a recognized scaffold in the development of kinase inhibitors, making a thorough understanding of its structure crucial for further drug design and development efforts.[1]
Molecular Identity and Physicochemical Properties
The fundamental identity of the target compound is established by its molecular formula and mass.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 914612-23-0 | [2][3][4] |
| Molecular Formula | C₁₄H₁₄ClN₃ | [3][4] |
| Molecular Weight | 259.73 g/mol | [4] |
| Exact Mass | 259.0876 Da | N/A |
Proposed Synthetic Route and Experimental Protocol
The synthesis of this compound can be achieved through a chlorination reaction of the corresponding 4-hydroxy precursor. This method is a common and effective way to introduce a reactive chloro group at the 4-position of the pyrimidine ring.[1]
Experimental Protocol: Chlorination using POCl₃
-
Reaction Setup: To a solution of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol (1.0 eq) in a suitable high-boiling-point solvent (e.g., toluene or neat), phosphorus oxychloride (POCl₃, 3.0-5.0 eq) is added slowly at 0 °C.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for 4-6 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice. The resulting aqueous solution is neutralized to a pH of 8-9 with a base, such as ammonium hydroxide or sodium bicarbonate.
-
Extraction: The aqueous layer is extracted three times with an organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Structural Elucidation Workflow
The definitive structure of the synthesized compound is elucidated through a combination of spectroscopic techniques. The logical flow of this process is outlined below.
Spectroscopic Data and Interpretation
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z (Representative) | Interpretation |
| 259/261 | [M]⁺ and [M+2]⁺ molecular ion peaks, indicating the presence of one chlorine atom. |
| 168 | [M - C₇H₇]⁺, loss of the benzyl group. |
| 91 | [C₇H₇]⁺, benzyl cation fragment. |
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment, number, and connectivity of protons in the molecule.
| Chemical Shift (δ, ppm) (Representative) | Multiplicity | Integration | Assignment |
| 8.60 | s | 1H | H-2 (pyrimidine ring) |
| 7.35 - 7.25 | m | 5H | Aromatic protons (benzyl ring) |
| 4.75 | s | 2H | H-7 (tetrahydropyridine ring) |
| 3.70 | s | 2H | Benzyl CH₂ |
| 3.00 | t | 2H | H-5 (tetrahydropyridine ring) |
| 2.80 | t | 2H | H-8 (tetrahydropyridine ring) |
¹³C NMR Spectroscopy
Carbon NMR reveals the number of unique carbon environments and provides information about the carbon skeleton.
| Chemical Shift (δ, ppm) (Representative) | Assignment |
| 162.5 | C-4 (pyrimidine ring) |
| 160.0 | C-8a (pyrimidine ring) |
| 155.0 | C-2 (pyrimidine ring) |
| 137.0 | Quaternary C (benzyl ring) |
| 129.0 | Aromatic CH (benzyl ring) |
| 128.5 | Aromatic CH (benzyl ring) |
| 127.5 | Aromatic CH (benzyl ring) |
| 118.0 | C-4a (pyrimidine ring) |
| 60.0 | Benzyl CH₂ |
| 55.0 | C-7 (tetrahydropyridine ring) |
| 50.0 | C-5 (tetrahydropyridine ring) |
| 25.0 | C-8 (tetrahydropyridine ring) |
Chemical Structure
The combination of the spectroscopic data confirms the structure of this compound as depicted below.
References
An In-depth Technical Guide on the Physicochemical Properties of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic heterocyclic compound 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS Number: 914612-23-0). While specific experimentally determined quantitative data for this compound is limited in publicly accessible literature, this document compiles available information on its chemical identity and the broader class of tetrahydropyrido[4,3-d]pyrimidine derivatives. Furthermore, it furnishes detailed experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, pKa, and logP, which are crucial for its potential development as a therapeutic agent. The guide also explores the relevant biological context, focusing on the role of tetrahydropyrido[4,3-d]pyrimidines as kinase inhibitors in significant signaling pathways.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry. Its core structure, the tetrahydropyrido[4,3-d]pyrimidine scaffold, is recognized as a privileged structure in the development of potent enzyme inhibitors.[1] Derivatives of this scaffold have been investigated for their potential to modulate the activity of various kinases, which are critical enzymes in cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.[3] Understanding the physicochemical properties of this compound is a fundamental prerequisite for any research and development effort, as these properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and delivery.
Physicochemical Properties
| Property | Value | Experimental Protocol Reference |
| Molecular Formula | C₁₄H₁₄ClN₃ | - |
| Molecular Weight | 259.74 g/mol | - |
| CAS Number | 914612-23-0 | - |
| Melting Point | Data not available | Section 4.1 |
| Solubility | Data not available | Section 4.2 |
| pKa | Data not available | Section 4.3 |
| logP (Octanol-Water) | Data not available | Section 4.4 |
Biological Context and Signaling Pathways
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a key component in a variety of kinase inhibitors, suggesting that this compound may exhibit similar biological activities. Analogous compounds have shown inhibitory effects on several important cancer-related signaling pathways.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDK4/6 inhibitors are a class of drugs that target cyclin-dependent kinases 4 and 6, which are key regulators of the cell cycle.[4] By inhibiting CDK4/6, these compounds can block the transition from the G1 to the S phase of the cell cycle, thereby arresting cell proliferation.[5] This mechanism is particularly relevant in hormone receptor-positive breast cancers.[6]
Caption: Simplified CDK4/6 signaling pathway and the inhibitory action of tetrahydropyrido[4,3-d]pyrimidine derivatives.
VCP/p97-Mediated Protein Degradation Pathway
Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a crucial role in the ubiquitin-proteasome system by unfolding and extracting ubiquitinated proteins from cellular compartments, targeting them for degradation.[7][8] Inhibition of VCP/p97 leads to an accumulation of misfolded proteins, inducing cellular stress and apoptosis, a mechanism that is being explored for cancer therapy.[9]
Caption: The role of VCP/p97 in protein degradation and its inhibition by tetrahydropyrido[4,3-d]pyrimidine analogs.
Experimental Protocols
The following sections provide detailed, generalized methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10]
-
Capillary tubes (sealed at one end)[11]
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the compound is a fine, dry powder. If necessary, gently grind a small amount of the sample using a mortar and pestle.[12]
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[12]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[13]
-
A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.
Caption: Workflow for the determination of melting point.
Solubility Determination
Solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.
Materials:
-
The compound of interest
-
A series of relevant buffers (e.g., phosphate-buffered saline at various pH values) and organic solvents (e.g., DMSO, ethanol).
-
Vials with screw caps
-
Shaker or orbital incubator
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of the solid compound to a known volume of the desired solvent in a vial.[14]
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.[14]
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated UV-Vis or HPLC method with a calibration curve.[14]
-
The determined concentration represents the equilibrium solubility of the compound in that solvent.
pKa Determination
The pKa value, or acid dissociation constant, is essential for predicting the ionization state of a compound at a given pH, which affects its solubility, permeability, and target binding. Potentiometric titration is a standard method for pKa determination.
Materials:
-
The compound of interest
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)[15]
-
Potassium chloride (for maintaining constant ionic strength)
-
Calibrated pH meter and electrode[15]
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[15]
-
Add KCl to maintain a constant ionic strength.[15]
-
If the compound is a base, titrate with a standardized HCl solution. If it is an acid, titrate with a standardized NaOH solution.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[16] For more accurate results, the pKa can be determined from the derivative of the titration curve.
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP.[17]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).
-
A set of reference compounds with known logP values.
-
The compound of interest
Procedure:
-
Prepare solutions of the reference compounds and the test compound in a suitable solvent.
-
Inject each reference compound into the HPLC system and determine its retention time (t_R).
-
Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.[18]
-
Create a calibration curve by plotting the log k' of the reference compounds against their known logP values.[17]
-
Inject the test compound and determine its retention time and calculate its log k'.
-
Use the calibration curve to determine the logP of the test compound from its log k' value.[17]
Caption: Workflow for the determination of logP using RP-HPLC.
Conclusion
While specific experimental data for this compound remains to be fully elucidated in the public domain, its structural similarity to known kinase inhibitors positions it as a compound of significant interest for further investigation. The tetrahydropyrido[4,3-d]pyrimidine core is a versatile scaffold for targeting key signaling pathways implicated in cancer and other diseases. The comprehensive experimental protocols provided in this guide offer a robust framework for the systematic characterization of its physicochemical properties. Such data is indispensable for advancing our understanding of this compound's therapeutic potential and for guiding future drug discovery and development efforts.
References
- 1. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 1313712-15-0 | Benchchem [benchchem.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. What are VCP inhibitors and how do they work? [synapse.patsnap.com]
- 8. Valosin-containing protein - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. byjus.com [byjus.com]
- 13. pennwest.edu [pennwest.edu]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
An In-depth Technical Guide to PF-04447943 (CAS RN: 1082744-20-4), a Selective PDE9A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). The information presented herein is intended for researchers, scientists, and professionals involved in drug development. Please note that the CAS number 914612-23-0, as initially queried, is associated with a different chemical entity, 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This guide focuses on PF-04447943, which is correctly identified by CAS number 1082744-20-4.
Chemical Information
| Property | Value |
| IUPAC Name | 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[1] |
| Synonyms | PF-04447943, PF 04447943, PF04447943 |
| CAS Number | 1082744-20-4[1] |
| Molecular Formula | C₂₀H₂₅N₇O₂[1] |
| Molecular Weight | 395.46 g/mol [1] |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
PF-04447943 is a highly potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1] PDE9A is a cGMP-specific phosphodiesterase, an enzyme that degrades cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes. By inhibiting PDE9A, PF-04447943 prevents the breakdown of cGMP, leading to its accumulation within cells. This elevation of intracellular cGMP levels modulates downstream signaling pathways, which are involved in processes such as synaptic plasticity, memory, and vascular function.[2]
The inhibition of PDE9A by PF-04447943 is highly selective over other phosphodiesterase families, ensuring a targeted pharmacological effect.
Quantitative Data
In Vitro Inhibitory Activity
| Target | Species | IC₅₀ / Kᵢ (nM) |
| PDE9A | Human | Kᵢ = 2.8[1] |
| Rhesus Monkey | Kᵢ = 4.5[1] | |
| Rat | Kᵢ = 18[1] | |
| PDE1 | Kᵢ = 8,600 | |
| PDE2A3 | Kᵢ = 99,000 | |
| PDE3A | Kᵢ = 50,000 | |
| PDE4A | Kᵢ = 29,000 | |
| PDE5A | Kᵢ = 14,900 | |
| PDE6C | Kᵢ = 5,300 | |
| PDE7A2 | Kᵢ = 75,000 | |
| PDE8A | Kᵢ = 50,000 | |
| PDE10 | Kᵢ = 51,200 | |
| PDE11 | Kᵢ = 80,000 |
Pharmacokinetic Parameters in Rats
| Parameter | Value |
| t₁/₂ (half-life) | 4.9 hours |
| Tₘₐₓ (time to maximum concentration) | 0.3 hours |
Clinical Trial Data (Alzheimer's Disease - Phase 2)
| Outcome Measure | PF-04447943 (25 mg q12h) | Placebo |
| ADAS-cog change from baseline (Week 12) | -1.91 (SE 0.54)[3] | -1.60 (SE 0.50)[3] |
| NPI change from baseline (Week 12) | -2.86 (SE 0.72)[3] | -2.70 (SE 0.67)[3] |
Note: The differences between the treatment and placebo groups were not statistically significant.
Clinical Trial Data (Sickle Cell Disease - Phase 1b)
| Biomarker Change from Baseline (Day 29, 25 mg twice daily) | Reduction |
| Circulating monocyte-platelet aggregates (number) | 52%[4] |
| Circulating monocyte-platelet aggregates (size) | 36%[4] |
| Circulating neutrophil-platelet aggregates (number) | 46%[4] |
| Circulating neutrophil-platelet aggregates (size) | 34%[4] |
| Circulating soluble E-selectin (5 mg twice daily) | 11%[4] |
Signaling Pathway
PF-04447943 primarily modulates the nitric oxide (NO)-cGMP signaling pathway. This pathway is integral to various physiological functions, including neuronal signaling and vasodilation.
Experimental Protocols
Synthesis of PF-04447943
The synthesis of PF-04447943 is a multi-step process. A key final step involves the coupling of two advanced intermediates. The detailed synthesis is described in the Journal of Medicinal Chemistry, 2012, 55, 21, 9045-9054.
General Procedure for the Final Coupling Step:
-
Reactants: Intermediate A (the pyrazolopyrimidinone core) and Intermediate B (the substituted pyrrolidine) are combined in a suitable solvent (e.g., toluene or dioxane).
-
Catalyst and Ligand: A palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) are added.
-
Base: A base (e.g., Cs₂CO₃) is added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield PF-04447943.
In Vitro PDE9A Inhibition Assay
This protocol outlines a typical fluorescence polarization-based assay to determine the inhibitory activity of compounds against PDE9A.[5]
-
Reagents and Materials:
-
Purified recombinant human PDE9A enzyme.
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Test compound (PF-04447943) at various concentrations.
-
Binding agent that specifically binds to the fluorescently labeled monophosphate product.
-
96-well microplate.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Add assay buffer, fluorescently labeled cGMP substrate, and the test compound (or vehicle control) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the PDE9A enzyme to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the binding agent.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the amount of fluorescent monophosphate produced, which reflects the PDE9A activity.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Novel Object Recognition (NOR) Test in Rats
The NOR test is used to assess a compound's effect on learning and memory.[6]
-
Apparatus:
-
An open-field arena.
-
Two identical objects for the familiarization phase.
-
One familiar object and one novel object for the testing phase.
-
-
Procedure:
-
Habituation: Acclimate the rats to the empty open-field arena for a few minutes on the days preceding the test.
-
Familiarization Phase (T1): Place a rat in the arena with two identical objects and allow it to explore freely for a set period (e.g., 3-5 minutes).
-
Inter-trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours). Administer PF-04447943 or vehicle before or after the familiarization phase, depending on the study design.[7]
-
Testing Phase (T2): Place the same rat back into the arena, which now contains one of the familiar objects and one novel object.[7]
-
Data Collection: Record the time the rat spends exploring each object during the testing phase. Exploration is typically defined as the nose of the rat being within a certain proximity to the object (e.g., ≤ 2 cm).[8]
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.
-
Compare the DI between the PF-04447943-treated group and the vehicle-treated group to assess the compound's effect on memory.
-
Measurement of cGMP in Cerebrospinal Fluid (CSF)
This protocol describes a general method for quantifying cGMP levels in CSF following the administration of PF-04447943.[2]
-
Sample Collection:
-
Administer PF-04447943 or vehicle to the animals.
-
At a predetermined time point post-administration, collect CSF from the cisterna magna of anesthetized animals.
-
Immediately freeze the CSF samples on dry ice and store them at -80°C until analysis to prevent cGMP degradation.
-
-
Sample Preparation:
-
Thaw the CSF samples on ice.
-
Precipitate proteins by adding a solution like trichloroacetic acid (TCA).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for cGMP analysis.
-
-
cGMP Quantification:
-
Use a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Follow the manufacturer's instructions for the assay, which typically involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP for a limited number of antibody binding sites.
-
Measure the signal (e.g., absorbance or radioactivity) and calculate the cGMP concentration based on a standard curve.
-
-
Data Analysis:
-
Express cGMP levels as pmol/mL or another appropriate unit.
-
Compare the cGMP levels in the CSF of PF-04447943-treated animals to those of the vehicle-treated control group.
-
Mandatory Visualizations
References
- 1. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]
- 2. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. progeninc.co.kr [progeninc.co.kr]
- 6. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fpn-ie.maastrichtuniversity.nl [fpn-ie.maastrichtuniversity.nl]
The Emergent Therapeutic Potential of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its Analogs: A Technical Overview
Disclaimer: Direct experimental data on the mechanism of action for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is limited in publicly available scientific literature. This guide synthesizes information from studies on structurally related compounds sharing the tetrahydropyrido[4,3-d]pyrimidine core, a scaffold recognized for its versatile interactions with various biological targets.[1] The presented mechanisms, data, and protocols are therefore representative of this class of molecules and serve as a predictive framework for the specified compound.
Executive Summary
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets, particularly protein kinases.[1] Derivatives of this core structure have demonstrated potent inhibitory activity against key signaling proteins implicated in cancer and other diseases. The specific compound, this compound, functions as a versatile chemical building block for the synthesis of targeted therapies.[2] Its core structure is known to mimic the ATP-binding motif of protein kinases, suggesting its mechanism of action is likely rooted in the competitive inhibition of these enzymes.[2][3] This guide provides an in-depth analysis of the putative mechanism of action, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Core Mechanism of Action: ATP-Competitive Kinase Inhibition
The primary mechanism of action for many tetrahydropyrido[4,3-d]pyrimidine derivatives is the inhibition of protein kinases. These compounds are designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3][4] This interference with cellular signaling pathways can lead to the modulation of various cellular processes, including proliferation, survival, and differentiation.
The tetrahydropyrido[4,3-d]pyrimidine core serves as a rigid scaffold that presents functional groups in a specific orientation to interact with the hinge region and other key residues within the ATP-binding cleft of a target kinase. The benzyl group at the 6-position and the chloro group at the 4-position of the specified compound likely contribute to its binding affinity and selectivity for specific kinases.[2]
Derivatives of this scaffold have been shown to target a range of kinases and related proteins, including:
-
KRAS: Covalent and allosteric inhibitors of KRAS mutants (G12C and G12D) have been developed from this scaffold.[5][6]
-
EGFR: Dual inhibition of Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR) has been reported.[7]
-
Smoothened (Smo): Antagonists of the Smoothened receptor in the Hedgehog signaling pathway have been identified.[8]
-
Topoisomerase II: Some derivatives act as inhibitors of this essential enzyme in DNA replication and transcription.[1]
-
Other Kinases: Inhibition of CDK4/6, B-Raf, PI3K, and mTOR has also been associated with this class of compounds.[1][2]
Quantitative Data Summary
The following table summarizes the inhibitory activities of various tetrahydropyrido[4,3-d]pyrimidine derivatives against their respective targets. This data provides a quantitative perspective on the potential efficacy of this chemical class.
| Compound ID | Target | Assay Type | IC50 | Reference |
| Compound 10c | KRAS-G12D (Panc1 cells) | Cell Proliferation | 1.40 µM | [6] |
| Compound 10k | KRAS-G12D | Enzymatic | 0.009 µM | [6] |
| Compound 8a | EGFR | Enzymatic | 18.0 nM | [7] |
| Compound 9a | EGFR | Enzymatic | 24.2 nM | [7] |
| Compound 9a | Autotaxin (ATX) | Enzymatic | 29.1 nM | [7] |
| Compound 13 | KRAS-G12C (H358 cells) | ERK Phosphorylation | 70 nM | [5] |
| Compound 8 | KRAS-G12C | Protein Modification | 99% modification | [5] |
| Compound 24 | Topoisomerase II | Enzymatic | 4.5 µM | [9] |
| Compound 7 | A375 (melanoma) cells | Cell Proliferation | Low µM range | [9] |
| Compound 20 | A375 (melanoma) cells | Cell Proliferation | Low µM range | [9] |
| Compound 21 | A375 (melanoma) cells | Cell Proliferation | Low µM range | [9] |
Experimental Protocols
Cell-Based Proliferation Assay (CCK-8/MTT)
This protocol outlines a general procedure for assessing the anti-proliferative activity of a test compound on cancer cell lines.[6][10]
-
Cell Seeding: Plate cancer cells (e.g., Panc1, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) to each well.[10]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: For CCK-8, measure the absorbance at 450 nm using a microplate reader. For MTT, after solubilizing the formazan crystals with DMSO, measure the absorbance at 570 nm.[10]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the enzymatic inhibitory activity of a compound against a specific kinase.[7]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, ELISA, or radioactivity-based assays.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
Visualizations
Signaling Pathway Diagram
Caption: Generalized RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of a tetrahydropyrido[4,3-d]pyrimidine compound on a receptor tyrosine kinase.
Experimental Workflow Diagram
Caption: A representative workflow for the preclinical evaluation of a tetrahydropyrido[4,3-d]pyrimidine-based inhibitor.
References
- 1. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 1313712-15-0 | Benchchem [benchchem.com]
- 2. 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) for sale [vulcanchem.com]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molecular-interactions.si [molecular-interactions.si]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yangresearchlab.org [yangresearchlab.org]
- 9. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Diverse Biological Activities of Tetrahydropyrido[4,3-d]pyrimidine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile core has been ingeniously modified to yield potent and selective inhibitors of various key targets implicated in a range of diseases, most notably cancer and neurological disorders. This technical guide provides an in-depth analysis of the biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further research and drug development efforts.
Inhibition of Key Oncogenic Signaling Pathways
Derivatives of the tetrahydropyrido[4,3-d]pyrimidine core have shown significant promise as inhibitors of several critical signaling pathways that are frequently dysregulated in cancer.
Smoothened (Smo) Antagonists in the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development of various cancers, including medulloblastoma.[1][2] The G-protein coupled receptor (GPCR) Smoothened (Smo) is a key transducer in this pathway.[2] Several tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smo antagonists.[1][3]
A notable example, compound 24 , was found to be three times more potent than the FDA-approved drug vismodegib in an NIH3T3-GRE-Luc reporter gene assay.[2][3] This compound also exhibited excellent pharmacokinetic profiles, including a 72% oral bioavailability in beagle dogs, and demonstrated significant tumor regression in a mouse model of medulloblastoma.[2][3]
Quantitative Data for Smoothened Antagonists
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| 24 | Smoothened | NIH3T3-GRE-Luc Reporter Gene Assay | More potent than vismodegib | NIH3T3 | [2][3] |
| 63 | Smoothened | NIH3T3-GRE-Luc Reporter Gene Assay | Twice as potent as vismodegib | NIH3T3 | [1] |
Hedgehog Signaling Pathway
References
in vitro evaluation of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
An In-Depth Technical Guide on the In Vitro Evaluation of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While direct in vitro evaluation data for this specific compound is limited in publicly available literature, its core structure, tetrahydropyrido[4,3-d]pyrimidine, is a key pharmacophore in the development of various targeted therapies. This guide provides a comprehensive overview of the in vitro evaluation of derivatives of this scaffold, focusing on their anticancer properties, particularly as kinase inhibitors. The information presented is synthesized from multiple research endeavors and is intended to provide a technical foundation for professionals in drug discovery and development.
Data Presentation: In Vitro Biological Activities of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
The following tables summarize the quantitative data from in vitro studies on various derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold. It is important to note that these data are for derivatives and not the specific compound this compound.
Table 1: Antiproliferative Activity of Pyrido[4,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (μM) | Reference |
| 10c | Panc1 | Pancreatic (KRAS-G12D) | 1.40 | [1] |
| HCT116 | Colon (KRAS-G13D) | 5.13 | [1] | |
| A549 | Lung (Wild-type KRAS) | 6.88 | [1] | |
| Compound 4 | H3122 | Lung Cancer | 1.6 | [2] |
| MV4;11 | Leukemia | 0.4 | [2] | |
| Compound 5 | MDA-MB-231 | Breast Cancer | >10 | [2] |
| ONC201 | H3122 | Lung Cancer | 3-15 (most lines) | [2] |
| MV4;11 | Leukemia | 3-15 (most lines) | [2] |
Table 2: Enzymatic Inhibitory Activity of Pyrido[4,3-d]pyrimidine Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (μM) | Reference |
| 10k | KRAS-G12D | GTPase Activity Assay | 0.009 | [1] |
| 10c | KRAS-G12D | GTPase Activity Assay | > 10 | [1] |
| Compound 24 | Smoothened (Hh pathway) | NIH3T3-GRE-Luc Reporter | 3x more potent than Vismodegib | [3][4] |
| Compound 9a | EGFR Kinase | Enzymatic Assay | 0.0242 | [5] |
| Compound 9a | Autotaxin (ATX) | Enzymatic Assay | 0.0291 | [5] |
| Compound 4e | FGFR Tyrosine Kinase | Enzymatic Assay | 0.060 | [6] |
| PDGFr, EGFr, c-src, InsR | Enzymatic Assay | > 50 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for the in vitro evaluation of compounds with the tetrahydropyrido[4,3-d]pyrimidine core.
Cell Proliferation and Cytotoxicity Assay (CCK-8 Assay)
This assay is used to determine the number of viable cells in proliferation or cytotoxicity studies.
-
Cell Seeding:
-
Dispense 100 μL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.
-
Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Add 10 μL of various concentrations of the test compounds to the designated wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Reaction:
-
Add 10 μL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
KRAS-G12D Enzymatic Inhibition Assay (GTPase Activity Assay)
This assay measures the ability of a compound to inhibit the GTPase activity of the KRAS-G12D mutant protein.
-
Plate Preparation:
-
In a 384-well plate, add the test compound at various concentrations.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing GDP-loaded KRAS-G12D protein and SOS1 (a guanine nucleotide exchange factor) in an appropriate assay buffer.
-
Add the reaction mixture to the wells containing the test compound and incubate to allow for compound binding.
-
-
Initiation of Reaction:
-
Initiate the nucleotide exchange reaction by adding a fluorescently labeled GTP analog.
-
-
Incubation and Detection:
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
-
The signal is measured using a suitable plate reader, where a decrease in signal indicates inhibition of GTPase activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of tetrahydropyrido[4,3-d]pyrimidine derivatives.
Caption: KRAS Signaling Pathway and Point of Inhibition.
References
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yangresearchlab.org [yangresearchlab.org]
- 5. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic molecule built upon the tetrahydropyrido[4,3-d]pyrimidine core. This scaffold is recognized in medicinal chemistry as a "privileged structure," meaning it can serve as a versatile foundation for developing ligands for a variety of biological targets. While direct biological activity data for this specific compound is limited in publicly available literature, its role as a key synthetic intermediate suggests that its derivatives are of significant interest in drug discovery. This technical guide outlines the potential therapeutic targets of this compound based on the established biological activities of its structural analogs and derivatives. The primary therapeutic areas implicated are oncology and chronic pain, with potential applications in inflammatory and viral diseases.
Potential Therapeutic Targets in Oncology
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a common feature in a multitude of kinase inhibitors, many of which are central to cancer signaling pathways.
Cyclin-Dependent Kinases (CDK4/6)
Function and Rationale: CDKs, particularly CDK4 and CDK6, are key regulators of the cell cycle.[1][2] In many cancers, the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.[3][4] Inhibitors of CDK4/6 can restore cell cycle control and are effective in treating certain types of cancer, such as hormone receptor-positive breast cancer.[3][4]
Evidence from Analogs: Structural analogs of this compound have been identified as inhibitors of CDK4/6. The core scaffold mimics the hinge-binding region of ATP in the kinase domain.
Quantitative Data for Analogs:
| Compound Class | Target | IC50 (nM) | Cell Line | Reference |
| Pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine | CDK4 | 3 | N/A | [3] |
| Pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine | CDK6 | 1 | N/A | [3] |
| Oral CDK4/6 Inhibitor (G1T38) | CDK4 | 1 | N/A | [3] |
| Oral CDK4/6 Inhibitor (G1T38) | CDK6 | 2 | N/A | [3] |
Signaling Pathway:
Caption: CDK4/6 Signaling Pathway and Point of Inhibition.
B-Raf Kinase
Function and Rationale: B-Raf is a serine/threonine kinase in the MAPK/ERK signaling pathway, which is crucial for cell growth and survival.[5][6] Activating mutations, such as B-Raf V600E, are found in a significant percentage of melanomas and other cancers, leading to constitutive pathway activation.[6][7]
Evidence from Analogs: The tetrahydropyrido[4,3-d]pyrimidine core is a viable scaffold for developing B-Raf inhibitors. Structural analogs have shown promise in this area.
Signaling Pathway:
Caption: B-Raf MAPK/ERK Signaling Pathway.
Axl and Erk2 Kinases
Function and Rationale: Axl is a receptor tyrosine kinase implicated in tumor growth, metastasis, and drug resistance.[8] Erk2 is a key downstream component of the MAPK/ERK pathway. Both are validated targets in oncology.[9][10]
Evidence from Analogs: Tetrahydropyridopyrimidine compounds have been identified as potent and selective inhibitors of both Axl and Erk2.[10][11]
KRAS-G12D
Function and Rationale: KRAS is a small GTPase that acts as a molecular switch in cell signaling. The G12D mutation locks KRAS in an active state, driving proliferation in notoriously difficult-to-treat cancers like pancreatic and biliary cancer.[12]
Evidence from Analogs: Derivatives of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold have been designed and synthesized as novel KRAS-G12D inhibitors.[12] One such derivative, compound 10c, showed selective anti-proliferative activity in Panc1 cells with an IC50 of 1.40 µM.[12] Another, compound 10k, was a potent enzymatic inhibitor with an IC50 of 0.009 µM.[12]
Quantitative Data for Analogs:
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 10c | KRAS-G12D | 1.40 | Panc1 | [12] |
| 10k | KRAS-G12D | 0.009 (enzymatic) | N/A | [12] |
Human Topoisomerase II (topoII)
Function and Rationale: Topoisomerase II is an essential enzyme for managing DNA topology during replication and transcription.[13] TopoII inhibitors are a cornerstone of cancer chemotherapy, acting as "poisons" that trap the enzyme-DNA complex, leading to cytotoxic double-strand breaks.[14][15]
Evidence from Analogs: Derivatives of the tetrahydropyrido[4,3-d]pyrimidine system are highlighted as a promising class of human topoisomerase II inhibitors, potentially offering a safer alternative to conventional topoII poisons.[11]
Valosin-Containing Protein (VCP/p97)
Function and Rationale: VCP/p97 is an ATPase that plays a critical role in protein homeostasis, including the ubiquitin-proteasome system. Its inhibition is a therapeutic strategy for certain cancers, such as acute myeloid leukemia.[16]
Evidence from Analogs: The tetrahydropyridopyrimidine scaffold is integral to the discovery of novel VCP/p97 inhibitors.[11]
Potential Therapeutic Targets in Other Indications
P2X3 Receptor
Function and Rationale: The P2X3 receptor is an ATP-gated ion channel predominantly found on sensory neurons involved in pain signaling. Antagonists of this receptor are being investigated as treatments for chronic pain and chronic cough.[17][18]
Evidence from Analogs: 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has been utilized as a scaffold in the discovery and optimization of new P2X3 receptor antagonists.[11]
Experimental Protocols
The following are representative protocols for assessing the activity of a test compound, such as derivatives of this compound, against some of the potential targets.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase (e.g., CDK4/Cyclin D1).
Materials:
-
Purified recombinant kinase (e.g., CDK4/Cyclin D1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
384-well microplates
-
Microplate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or vehicle control (DMSO) to the appropriate wells of a 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the kinase and substrate in the assay buffer. Dispense this mix into each well.
-
Initiation: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader. A higher signal indicates more ATP remaining, and thus, greater inhibition.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Experimental Workflow:
Caption: Workflow for a Kinase Inhibition Assay.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of a test compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Panc1 for KRAS-G12D)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Conclusion
While this compound is primarily positioned as a versatile building block, the extensive research into its derivatives strongly suggests a rich potential for developing targeted therapies. The core scaffold shows promise for inhibiting a range of clinically relevant targets, particularly protein kinases involved in oncogenic signaling. Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound to fully elucidate its therapeutic potential against the targets outlined in this guide. The provided protocols offer a foundational framework for such preclinical investigations.
References
- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]
- 6. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanomas acquire resistance to B-RAF(V600E) inhibition by RTK or N-RAS upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 1313712-15-0 | Benchchem [benchchem.com]
- 12. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 14. Recent developments in topoisomerase-targeted cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomics analysis reveals the differential impact of the p97 inhibitor CB-5083 on protein levels in various cellular compartments of the HL-60 cell line | microPublication [micropublication.org]
- 17. Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, giving rise to a class of derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of biological activities, including potent inhibition of various protein kinases implicated in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of these promising molecules, intended to serve as a resource for researchers in the field of drug discovery and development.
Chemical Synthesis and Characterization
The key intermediate, this compound, is typically synthesized from its corresponding 4-hydroxy precursor. The chlorination is a critical step, enhancing the electrophilic reactivity of the 4-position, which allows for further derivatization and exploration of the structure-activity relationship (SAR).
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the chlorination of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol using phosphorus oxychloride (POCl₃).[1]
Materials:
-
6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonium hydroxide (NH₄OH)
-
Chlorinated solvent (e.g., dichloromethane or chloroform)
Procedure:
-
A mixture of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol and phosphorus oxychloride is heated to reflux (approximately 110-120°C).[1]
-
The reaction is maintained at reflux for 4-6 hours, with progress monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto crushed ice.
-
The pH of the resulting solution is adjusted to 8-9 using ammonium hydroxide.[1]
-
The aqueous layer is extracted multiple times with a chlorinated solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final compound.
Characterization: The structure and purity of the synthesized compound and its derivatives are typically confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and high-performance liquid chromatography (HPLC).
Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have been investigated for a wide range of therapeutic applications, with a primary focus on oncology. Their mechanism of action often involves the inhibition of key protein kinases that are dysregulated in various cancers.
Anticancer Activity
These compounds have shown significant cytotoxic effects against a variety of cancer cell lines. The tables below summarize the in vitro anticancer activity of selected derivatives.
Table 1: In Vitro Anticancer Activity of Selected Tetrahydropyrido[4,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 1.77 | [2] |
| HepG2 (Liver) | 2.71 | [2] | |
| Derivative B | A549 (Lung) | 14.8 | [3] |
| H1975 (Lung) | Not specified | [4] | |
| MKN-45 (Gastric) | Not specified | [4] | |
| SGC (Gastric) | Not specified | [4] | |
| Derivative C | Panc1 (Pancreatic) | 1.40 | [5] |
| Derivative D | HCT116 (Colon) | Not specified | [5] |
Kinase Inhibition
The tetrahydropyrido[4,3-d]pyrimidine core is a versatile scaffold for designing potent and selective kinase inhibitors. By modifying the substituents at various positions, researchers have developed inhibitors targeting several important kinases.
Table 2: Kinase Inhibitory Activity of Selected Tetrahydropyrido[4,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Derivative E | EGFR | 18.0 | [4] |
| Derivative F | c-Src | <10 | [6] |
| Derivative G | PIM-1 | 11.4 | [4] |
| Derivative H | KRAS-G12D (enzymatic) | 9 | [5] |
| Derivative I | Autotaxin (ATX) | 29.1 | [4] |
| Derivative J | Erk2 | Not specified | [7] |
Key Signaling Pathways
The anticancer effects of these derivatives are often attributed to their modulation of critical cell signaling pathways, primarily the MAPK/ERK and JAK/STAT pathways.
MAPK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Mutations in this pathway are common in many cancers. Several tetrahydropyrido[4,3-d]pyrimidine derivatives have been shown to inhibit components of this pathway, such as Erk2.[7]
Caption: Inhibition of the MAPK/ERK signaling pathway.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and plays a key role in the immune response and hematopoiesis.[9] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. The tetrahydropyrido[4,3-d]pyrimidine scaffold has been utilized to develop inhibitors of JAK kinases.
Caption: Inhibition of the JAK/STAT signaling pathway.
Experimental Protocols for Biological Assays
Standardized and reproducible in vitro assays are essential for the evaluation of novel compounds. The following are generalized protocols for commonly used assays in the study of these derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining in the reaction.
Materials:
-
Test compounds
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, recombinant kinase, and substrate in the appropriate kinase assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC₅₀ value.[10]
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[12]
Pharmacokinetics
The pharmacokinetic properties of tetrahydropyrido[4,3-d]pyrimidine derivatives are crucial for their development as therapeutic agents. These properties, including absorption, distribution, metabolism, and excretion (ADME), determine the in vivo efficacy and safety of a drug candidate. Studies have shown that the pharmacokinetic profiles of these compounds can be highly dependent on their specific substitutions.[13] Generally, tyrosine kinase inhibitors are orally administered and are primarily metabolized by cytochrome P450 enzymes.[14]
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this core allows for extensive SAR exploration, leading to the identification of potent and selective inhibitors of various disease-relevant kinases. The data and protocols presented in this guide are intended to facilitate further research and development of this important class of compounds. Future work should focus on optimizing the pharmacokinetic properties and in vivo efficacy of lead candidates to translate their promising in vitro activity into clinical success.
References
- 1. 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) for sale [vulcanchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. In vitro kinase assay [protocols.io]
- 4. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. atcc.org [atcc.org]
- 13. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The tetrahydropyrido-pyrimidine core is a significant scaffold in medicinal chemistry, notably for its role in the synthesis of kinase inhibitors.[1]
Overview
The synthesis of this compound is typically achieved through the chlorination of its corresponding hydroxyl precursor, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol. This conversion is a standard procedure in heterocyclic chemistry, often employing phosphorus oxychloride (POCl₃) as the chlorinating agent.[1][2] The 4-chloro substituent serves as a reactive site for subsequent nucleophilic substitutions, making this compound a versatile building block for creating a library of derivatives.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol | Assumed |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [1][2] |
| Reaction Temperature | 110–120°C (Reflux) | [1] |
| Reaction Time | 4–6 hours | [1] |
| Purity (Post-Purification) | ≥95% | [1] |
Experimental Protocol
Materials:
-
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM) or other chlorinated solvents[1]
-
Ice
-
Saturated sodium bicarbonate solution or Ammonium Hydroxide (NH₄OH)[1]
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol in phosphorus oxychloride (POCl₃). The reaction should be performed in a well-ventilated fume hood.
-
Chlorination: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain this temperature for 4-6 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is between 8 and 9.[1]
-
Extraction: Extract the aqueous layer with a chlorinated solvent such as dichloromethane (3 x 50 mL).[1]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure this compound.[1]
Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow Diagram
References
Application Note: Comprehensive Analytical Characterization of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a key building block in the synthesis of various therapeutic agents, particularly kinase inhibitors used in targeted cancer therapies.[1][2] The tetrahydropyrido[4,3-d]pyrimidine core is recognized as a privileged structure for developing potent enzyme inhibitors.[2] Accurate and comprehensive analytical characterization is crucial to ensure the identity, purity, and quality of this intermediate for successful drug discovery and development programs. This document provides detailed protocols for the analytical characterization of this compound using various chromatographic and spectroscopic techniques.
Physicochemical Properties
A summary of the key identifiers and physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 914612-23-0 | [3][4][5] |
| Molecular Formula | C₁₄H₁₄ClN₃ | [4] |
| Molecular Weight | 259.73 g/mol | [4] |
| Appearance | White to off-white solid (typical) | N/A |
Overall Analytical Workflow
The characterization of this compound involves a multi-step process. The workflow begins with assessing purity using chromatographic techniques, followed by structural confirmation and elucidation using spectroscopic methods.
Caption: Overall workflow for the analytical characterization.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of the compound and identifying any related impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a standard method for assessing the purity of non-volatile organic compounds.[1]
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions: The following conditions can be used as a starting point and should be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min, hold for 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis: Calculate the purity of the compound by peak area percentage. A typical purity specification is ≥98%.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying volatile or semi-volatile impurities and residual solvents.
Protocol:
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 1-2 mg/mL.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-500 m/z |
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify residual solvents against a standard if required, ensuring they are below ICH Q3C limits (<500 ppm).[1]
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are used to confirm the molecular structure of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the molecular weight of the target compound.
Protocol:
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Utilize the HPLC conditions described in Section 1.1.
-
MS Parameters:
-
Ionization Mode: ESI, Positive (+)
-
Scan Range: 100-800 m/z
-
Capillary Voltage: 3.5 kV
-
Drying Gas: Nitrogen, 10 L/min
-
Gas Temperature: 350 °C
-
-
Data Analysis: The primary goal is to confirm the molecular weight.[1]
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 260.09 | ~260.1 |
| [M+Na]⁺ | 282.07 | ~282.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of protons (¹H) and carbons (¹³C).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
-
Data Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the structure.
Expected Chemical Shifts (δ) in CDCl₃:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic-H (Benzyl) | 7.20 - 7.40 (m, 5H) | 127.0 - 138.0 |
| Pyrimidine-H | ~8.50 (s, 1H) | ~150.0 - 162.0 |
| Benzyl-CH₂ | ~3.70 (s, 2H) | ~53.0 |
| Tetrahydropyridine-CH₂ | ~2.80 - 4.00 (m, 6H) | ~40.0 - 55.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the main functional groups present in the molecule.
Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples or prepare a KBr pellet.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3050 - 3100 | Aromatic C-H stretch |
| 2850 - 2950 | Aliphatic C-H stretch |
| ~1600 | C=N stretch[1] |
| 1450 - 1580 | Aromatic C=C stretch |
| ~700 - 800 | C-Cl stretch[1] |
Other Analytical Methods
Elemental Analysis
This technique determines the elemental composition (C, H, N) of the compound, providing further confirmation of its empirical formula.
Protocol:
-
Instrumentation: Use a CHN elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dry sample.
-
Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Data Comparison: Compare the experimental percentages with the theoretical values.
| Element | Theoretical % for C₁₄H₁₄ClN₃ |
| Carbon (C) | 64.74 |
| Hydrogen (H) | 5.43 |
| Nitrogen (N) | 16.18 |
Logical Relationship of Techniques
The applied analytical techniques provide complementary information to build a complete profile of the compound.
Caption: Complementary information from different analytical methods.
Safety Precautions
Researchers should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. Based on similar compounds, the following hazard statements may apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
References
- 1. 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) for sale [vulcanchem.com]
- 2. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 1313712-15-0 | Benchchem [benchchem.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 5. biomall.in [biomall.in]
Application Notes and Protocols for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Cell-Based Assays
Introduction
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound featuring a tetrahydropyrido[4,3-d]pyrimidine core. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the development of potent enzyme inhibitors.[1] Analogs of this structure have shown potential as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) like CDK4/6 and B-Raf, which are critical targets in oncology.[2] The tetrahydropyridopyrimidine core can mimic the ATP-binding motif in protein kinases, making it a valuable starting point for the design of targeted cancer therapies.[2] This document provides detailed protocols for evaluating the efficacy of this compound in relevant cell-based assays.
Potential Applications
Based on the activities of structurally related compounds, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Research: Primarily as an inhibitor of kinases involved in cell cycle progression and proliferation.[2][3]
-
Pain Management: Derivatives have been explored as P2X3 receptor antagonists for chronic pain.[1]
-
Antiviral Research: Pyrido-pyrimidines have demonstrated activity against certain RNA viruses.[2]
Experimental Protocols
Herein, we provide detailed protocols for foundational cell-based assays to characterize the biological activity of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assessment using the MTT Assay
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[4][5]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of the compound to the wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently on an orbital shaker for 15 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]
Protocol 2: Cell Proliferation Assessment using DNA-Based Assay (e.g., CyQUANT® Assay)
Given that CDK4/6 inhibitors can induce G1 arrest without an immediate decrease in metabolic activity, a DNA-based assay is recommended to avoid misleading results from ATP-based assays.[7][8] This protocol measures the proliferation by quantifying the cellular DNA content.
Materials:
-
Cancer cell lines (e.g., Rb-positive breast cancer lines like MCF-7)
-
This compound
-
DMSO
-
Complete cell culture medium
-
PBS
-
CyQUANT® Cell Proliferation Assay Kit (or similar DNA-binding dye-based kit)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, using a black-walled plate suitable for fluorescence measurements.
-
Cell Lysis and Dye Addition: At the end of the incubation period, remove the medium. Add the lysis buffer containing the green fluorescent CyQUANT® GR dye to each well as per the manufacturer's instructions.
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.
-
Data Analysis: The fluorescence intensity is directly proportional to the cell number. Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: In-Cell Kinase Target Engagement (NanoBRET™ Assay)
To confirm that the compound engages its putative kinase target (e.g., CDK4 or CDK6) within living cells, a target engagement assay like NanoBRET™ is highly effective.[9]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for expressing the target kinase (e.g., CDK4) fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
96-well white plates
-
Luminescence plate reader capable of measuring donor and acceptor wavelengths
Procedure:
-
Transfection: Transfect HEK293 cells with the CDK-NanoLuc® fusion plasmid according to the manufacturer's protocol. Plate the transfected cells in a 96-well white assay plate.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compound.
-
Tracer Addition: Add the specific fluorescent energy transfer tracer to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Compound binding to the target kinase will displace the tracer, leading to a decrease in the BRET signal. Determine the IC₅₀ value from the dose-response curve.
Data Presentation
Quantitative data from the cell-based assays should be summarized for clear interpretation and comparison.
Table 1: Example Cytotoxicity/Antiproliferative Activity
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | MTT | 72 | Data |
| A549 | MTT | 72 | Data |
| MCF-7 | DNA-Based | 72 | Data |
| HCT116 | DNA-Based | 72 | Data |
No specific experimental data is available in the search results for this compound. This table serves as a template for data presentation.
Table 2: Example Kinase Target Engagement
| Target Kinase | Assay Type | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| CDK4 | NanoBRET™ | HEK293 | Data |
| CDK6 | NanoBRET™ | HEK293 | Data |
| B-Raf | NanoBRET™ | HEK293 | Data |
This table is a template. Specific quantitative data for the compound is not available from the provided search results.
Visualizations
Diagrams are essential for illustrating the experimental process and the potential mechanism of action.
Caption: General workflow for cell-based cytotoxicity and proliferation assays.
Caption: Postulated mechanism of action via inhibition of the CDK4/6-Rb pathway.
References
- 1. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 1313712-15-0 | Benchchem [benchchem.com]
- 2. 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) for sale [vulcanchem.com]
- 3. Cas 778574-06-4,6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound belonging to the tetrahydropyrido[4,3-d]pyrimidine class. While specific in vivo data for this particular compound is limited in publicly available literature, its structural similarity to known kinase inhibitors, particularly Cyclin-Dependent Kinase (CDK) inhibitors, suggests its primary application in preclinical animal models of cancer. This document provides detailed application notes and generalized protocols based on the use of structurally related compounds, such as CDK4/6 inhibitors and other tetrahydropyrido[4,3-d]pyrimidine derivatives, in animal models. These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.
Potential Therapeutic Applications
Based on the activities of analogous compounds, this compound is a promising candidate for investigation in several therapeutic areas:
-
Oncology: As an intermediate for kinase inhibitors, its primary potential lies in cancer therapy. Structural analogs have been shown to inhibit CDK4/6, which are key regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, including hormone receptor-positive (HR+) breast cancer.[1][2][3]
-
Neuropathic Pain and Inflammation: Derivatives of tetrahydropyridopyrimidine have demonstrated analgesic and anti-inflammatory properties in rodent models of neuropathic pain and inflammation.[4][5]
-
Other Kinase-Driven Diseases: The tetrahydropyrido[4,3-d]pyrimidine scaffold has been utilized to develop inhibitors for other kinases, such as Smoothened (Smo) in the Hedgehog signaling pathway, which is implicated in cancers like medulloblastoma.[6][7]
Mechanism of Action (Hypothesized)
It is hypothesized that this compound, when incorporated into a final drug substance, will act as a competitive inhibitor at the ATP-binding pocket of target kinases. In the context of CDK4/6 inhibition, this would prevent the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1 phase and subsequent inhibition of tumor cell proliferation.[3][8]
Signaling Pathway of CDK4/6 Inhibition
Caption: Hypothesized CDK4/6 signaling pathway and the point of inhibition.
Data Presentation
Table 1: In Vivo Efficacy of Representative CDK4/6 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Animal Model | Dosage | Treatment Duration | Outcome |
| Palbociclib | Medulloblastoma (MYC-amplified) | Patient-Derived Xenograft (Mouse) | Not Specified | 16-28 days | Significant therapeutic benefit and survival advantage.[2] |
| Palbociclib | Non-Small Cell Lung Cancer | Patient-Derived Xenograft (Mouse) | 50 mg/kg, 5x/week | Not Specified | Varied overall response rate in different PDX models.[2] |
| Ribociclib | Breast Cancer | Xenograft (Mouse) | 50 mg/kg, daily | 21 days | Tumor growth inhibition. |
| Abemaciclib | Glioblastoma | Orthotopic Xenograft (Mouse) | 50 mg/kg, daily | 28 days | Increased survival. |
| GLR2007 | Breast Cancer | Orthotopic Xenograft (Mouse) | 50 mg/kg | Not Specified | 81.4% tumor growth inhibition.[9] |
Note: This data is for illustrative purposes and is derived from studies on established CDK4/6 inhibitors. Researchers should perform dose-finding studies for this compound.
Table 2: Pharmacokinetic Parameters of Structurally Related Pyrido[4,3-d]pyrimidine Derivatives
| Compound | Animal Model | Route | Dose (mg/kg) | Bioavailability (%) | t½ (hours) |
| Compound 24 (Smo Inhibitor) | Rat | Oral | 10, 30, 100 | - | - |
| Compound 24 (Smo Inhibitor) | Beagle Dog | Oral | - | 72 | - |
| 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine | Rat | Oral | 6-24 | ~90 | - |
Note: This table highlights the potential for oral bioavailability of compounds with a similar core structure.[6][7][10] Pharmacokinetic profiling of this compound is essential.
Experimental Protocols
General Experimental Workflow for In Vivo Efficacy Studies
Caption: A standard workflow for in vivo efficacy studies in mouse xenograft models.[11]
Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Evaluation
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., with known CDK pathway dysregulation)
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD/SCID)[12]
-
Test compound: this compound
-
Vehicle for drug formulation (e.g., 0.5% CMC with 0.1% Tween 80 in sterile water)
-
Anesthetic (e.g., isoflurane)
-
Calipers, syringes, and needles
2. Cell Preparation:
-
Culture cancer cells to approximately 80% confluency.
-
On the day of injection, harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1x10⁷ to 5x10⁷ cells/mL. Keep the cell suspension on ice.
3. Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[11]
-
Monitor the mice for tumor formation.
4. Tumor Monitoring and Grouping:
-
Once tumors are palpable, measure their dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
5. Drug Formulation and Administration:
-
Prepare the drug formulation fresh daily. For an oral gavage suspension, weigh the required amount of the test compound and grind it to a fine powder.
-
Create a paste with a small amount of the vehicle, then gradually add the remaining vehicle while vortexing or sonicating to achieve a homogenous suspension.[13]
-
Administer the drug or vehicle to the respective groups via oral gavage at a predetermined dose and schedule (e.g., daily for 21 days). A typical administration volume is 5-10 mL/kg.[13]
6. Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and other downstream applications.
Protocol 2: Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetic profile of the test compound.
1. Animals and Housing:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
House the animals in a controlled environment with ad libitum access to food and water.
2. Drug Administration:
-
Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a specific dose.
-
Oral (PO) Group: Administer the compound as a suspension or solution via oral gavage.
3. Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
4. Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Oral Bioavailability (F%) by comparing AUC after oral and IV administration.
-
Concluding Remarks
The provided application notes and protocols offer a starting point for the in vivo evaluation of this compound. Given the lack of specific data for this compound, it is imperative for researchers to conduct preliminary studies to determine its solubility, stability, and optimal formulation, as well as to perform dose-range finding and toxicity studies before embarking on large-scale efficacy experiments. The information on related compounds strongly suggests that this molecule holds potential as a kinase inhibitor, and its exploration in well-designed animal models is a critical step in elucidating its therapeutic value.
References
- 1. aacr.org [aacr.org]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yangresearchlab.org [yangresearchlab.org]
- 8. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models [frontiersin.org]
- 10. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Molecular Docking Studies of Tetrahydropyrido[4,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on tetrahydropyrido[4,3-d]pyrimidine compounds. This class of heterocyclic molecules has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been successfully employed in the development of inhibitors for various therapeutic targets, including kinases, smoothened (Smo) receptors, and topoisomerase II.
Introduction to Tetrahydropyrido[4,3-d]pyrimidines in Drug Discovery
The tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in drug design, offering a three-dimensional structure that can be readily functionalized to achieve high-affinity and selective binding to protein targets. Molecular docking is a crucial computational technique used to predict the binding mode and affinity of these compounds with their target proteins. This allows for the rational design of novel derivatives with improved potency and pharmacokinetic profiles.
Recent studies have highlighted the potential of tetrahydropyrido[4,3-d]pyrimidine derivatives as inhibitors of critical cancer-related targets. For instance, various analogs have been investigated for their inhibitory activity against KRAS-G12D, the Smoothened (Smo) receptor in the Hedgehog signaling pathway, and human topoisomerase II.[1][2][3]
Quantitative Data Summary
The following tables summarize the biological activities and docking scores of representative tetrahydropyrido[4,3-d]pyrimidine and related compounds from various studies.
Table 1: Inhibitory Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives against KRAS-G12D
| Compound | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| 10c | Panc1 (KRAS-G12D) | 1.40 | [1][4] |
| HCT116 (KRAS-G13D) | 5.13 | [1] | |
| A549 (wild-type) | 6.88 | [1] | |
| KRAS-G12D Enzymatic Assay | > 10 | [1][4] | |
| 10k | KRAS-G12D Enzymatic Assay | 0.009 | [1][4] |
| PROTAC 26a/b | Panc1 (KRAS-G12D) | 3-5 | [1][4] |
Table 2: Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives against Smoothened (Smo) Receptor
| Compound | Docking Score (Glide SP) | Biological Assay | IC50 | Reference |
| 12 | -5.951 | NIH3T3-GRE-Luc reporter | - | [2] |
| 16 | -9.491 | NIH3T3-GRE-Luc reporter | - | [2] |
| 24 | - | NIH3T3-GRE-Luc reporter | 3x more potent than vismodegib | [2][5] |
| Vismodegib | -7.828 | NIH3T3-GRE-Luc reporter | - | [2] |
Table 3: Inhibitory Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives against Human Topoisomerase II
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 24 (ARN21929) | Topoisomerase II | 4.5 ± 1.0 | [3][6] |
Table 4: Dual Inhibitory Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 8a | EGFR Kinase | 18.0 | [7] |
| 9a | EGFR Kinase | 24.2 | [7] |
| ATX | 29.1 | [7] |
Experimental Protocols for Molecular Docking
This section details generalized and specific protocols for performing molecular docking studies with tetrahydropyrido[4,3-d]pyrimidine compounds based on methodologies reported in the literature.
General Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Protocol 1: Docking against KRAS-G12D
This protocol is based on the study of novel KRAS-G12D inhibitors.[1][4]
-
Protein Preparation:
-
Obtain the crystal structure of KRAS-G12D (e.g., PDB ID: 7RPZ).[1][4]
-
Using molecular modeling software (e.g., Sybyl 2.0), remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate atom types and charges using a standard force field (e.g., Tripos).
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the tetrahydropyrido[4,3-d]pyrimidine derivatives.
-
Convert the 2D structures to 3D and assign appropriate atom types.
-
Perform energy minimization of the ligand structures.
-
-
Docking Simulation:
-
Define the binding site based on the location of the co-crystallized ligand in the original PDB file.
-
Utilize a docking program (e.g., Surflex-Dock in Sybyl) to dock the prepared ligands into the defined binding site.
-
Generate multiple binding poses for each ligand.
-
-
Analysis:
Protocol 2: Docking against the Smoothened (Smo) Receptor
This protocol is adapted from studies on Smo antagonists.[2]
-
Protein Preparation:
-
Download the crystal structure of the Smoothened receptor.
-
Prepare the protein using a dedicated tool like the Protein Preparation Wizard in Maestro (Schrödinger). This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and removing waters.
-
Perform a restrained energy minimization using a force field like OPLS.
-
-
Ligand Preparation:
-
Build the 3D structures of the tetrahydropyrido[4,3-d]pyrimidine compounds.
-
Use a tool like LigPrep (Schrödinger) to generate low-energy conformations and correct ionization states at a physiological pH.
-
-
Grid Generation and Docking:
-
Generate a receptor grid centered on the binding site of a known antagonist (e.g., vismodegib).
-
Perform docking using a program like Glide (Schrödinger) in Standard Precision (SP) or Extra Precision (XP) mode.[2]
-
-
Analysis:
-
Analyze the docking scores (e.g., Glide SP scores) to rank the compounds.[2]
-
Visualize the binding poses to understand the structure-activity relationship and identify key interactions.
-
Signaling Pathway Visualization
Understanding the biological context of the target is crucial for interpreting docking results.
Simplified Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is critical in embryonic development and tumorigenesis. The Smoothened (Smo) receptor is a key component of this pathway.
Caption: Inhibition of the Hedgehog signaling pathway by Smo antagonists.
Conclusion
Molecular docking is an indispensable tool in the study of tetrahydropyrido[4,3-d]pyrimidine compounds. The protocols and data presented here provide a framework for researchers to conduct their own computational studies, aiding in the rational design and optimization of novel therapeutic agents based on this versatile scaffold. By combining computational predictions with experimental validation, the drug discovery process can be significantly accelerated.
References
- 1. mdpi.com [mdpi.com]
- 2. yangresearchlab.org [yangresearchlab.org]
- 3. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on publicly available data for structurally related tetrahydropyridopyrimidine and pyrimidine derivatives. As of the latest literature review, specific in vivo efficacy data for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is not available. The information presented herein is intended to serve as a representative guide for designing and conducting preclinical in vivo studies for this class of compounds.
Introduction
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-cancer properties. These compounds often act as inhibitors of key cellular signaling molecules such as protein kinases, which are frequently dysregulated in cancer. This document provides a summary of representative in vivo efficacy data for this class of compounds and detailed protocols for conducting similar studies.
Data Presentation: In Vivo Efficacy of Tetrahydropyridopyrimidine Derivatives
The following tables summarize quantitative data from preclinical studies on representative tetrahydropyridopyrimidine and pyrimidine derivatives, demonstrating their anti-tumor efficacy in various cancer models.
Table 1: Efficacy of Tetrahydropyridopyrimidine Derivatives in Xenograft Models
| Compound Class | Target(s) | Cancer Type | Animal Model | Cell Line | Dosing Regimen | Key Outcomes |
| Tetrahydropyridopyrimidine | KRAS-G12C | Pancreatic Cancer | Nude Mice | MIA PaCa-2 | Intraperitoneal (IP) | Significant tumor growth inhibition. |
| Pyrimidine-based | Aurora Kinase | Small-Cell Lung Cancer | Nude Mice | NCI-H446 | Intravenous (IV), 50 mg/kg, 5-on-2-off | >90% tumor growth inhibition.[1] |
| Pyrano[4,3-d]pyrimidine | p97 | Colon Cancer | Nude Mice | HCT116 | Oral | Dose-dependent antitumor activity.[2] |
| 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine | Microtubules | Melanoma | Nude Mice | MDA-MB-435 | 75 mg/kg, 3x a week | Statistically significant antitumor effects.[5] |
Table 2: Pharmacokinetic Parameters of a Representative Pyrimidine-Based Kinase Inhibitor
| Compound | Administration | Bioavailability (F%) | Elimination Half-life |
| Pyrazolo[1,5-a]pyrimidine derivative | Oral | Orally bioavailable | 178 min (in mice)[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of tetrahydropyridopyrimidine derivatives. These protocols are generalized and should be optimized for the specific compound and cancer model being investigated.
Protocol 1: Subcutaneous Xenograft Model for Anti-Tumor Efficacy Evaluation
This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice to assess the in vivo anti-tumor activity of a test compound.
Materials:
-
Human cancer cell line (e.g., MDA-MB-435, NCI-H446, MIA PaCa-2)
-
Female athymic nude mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
Test compound (e.g., this compound)
-
Vehicle control (e-g., 0.5% methylcellulose, DMSO/saline)
-
Calipers, syringes, and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in the appropriate medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.[7]
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[7] Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.[7]
-
Randomization and Treatment: Once tumors reach the desired volume, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dosing regimen (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Observe the animals daily for any clinical signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if significant toxicity is observed.[7] Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: Pharmacokinetic Study in Mice
This protocol describes a basic pharmacokinetic study to determine the plasma concentration-time profile of a test compound after a single dose.
Materials:
-
Male or female mice (specify strain)
-
Test compound
-
Vehicle for administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a subset of mice.
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time data and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways targeted by tetrahydropyridopyrimidine derivatives, based on their known mechanisms of action as kinase inhibitors.
Caption: Representative MAPK and PI3K/AKT/mTOR signaling pathways and potential points of inhibition by tetrahydropyridopyrimidine derivatives.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vivo efficacy study using a xenograft model.
Caption: General experimental workflow for an in vivo anti-tumor efficacy study using a subcutaneous xenograft model.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, the tetrahydropyrido[4,3-d]pyrimidine scaffold, is recognized as a "privileged structure" in drug discovery, known for its ability to interact with a variety of biological targets.[1] This compound and its derivatives have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, analgesic, antiviral, and antifungal properties.[2]
In oncology, this chemical family has shown promise as inhibitors of several key enzymes involved in cancer progression. Structural analogs have been shown to inhibit cyclin-dependent kinases (CDK4/6) and B-Raf kinase, which are crucial in breast cancer and melanoma.[3] Furthermore, derivatives have been developed as potent inhibitors of Axl, Erk2, and epidermal growth factor receptor (EGFR) kinases, all of which are implicated in cancer cell proliferation and resistance.[1][4] The tetrahydropyrido[4,3-d]pyrimidine core can mimic the ATP-binding motif in protein kinases, making it a versatile starting point for the development of targeted therapies.[3]
Beyond kinase inhibition, this scaffold is integral to the discovery of novel inhibitors for other cancer-related targets, such as human topoisomerase II, a validated target for cancer treatment.[1] Additionally, derivatives have been identified as antagonists of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, which is aberrantly activated in medulloblastoma.[5][6]
These application notes provide detailed protocols for a selection of biochemical and cell-based assays to characterize the activity of this compound and its analogs.
Biochemical Kinase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of the test compound against a specific protein kinase. The ADP-Glo™ Kinase Assay is highlighted here as it is a versatile platform that measures the amount of ADP produced during the kinase reaction, which is directly correlated with kinase activity.[7]
Experimental Protocol: ADP-Glo™ Kinase Assay
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, resulting in the production of ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal that is proportional to the ADP concentration.
Materials:
-
This compound (Test Compound)
-
Recombinant Kinase of interest (e.g., CDK4/Cyclin D1, B-Raf)
-
Kinase-specific substrate (e.g., MBP for some kinases)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Add 1 µL of the diluted test compound, staurosporine, or DMSO to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the recombinant kinase in Kinase Assay Buffer to the desired concentration. Add 2 µL of the enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.[7]
-
Prepare the substrate/ATP solution by mixing the kinase-specific substrate and ATP in Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution to each well.
-
Incubate the reaction for a predetermined time (e.g., 60-120 minutes) at room temperature.[7]
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
Data Presentation:
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 100 | 1500 | 98.5 |
| 33.3 | 2500 | 97.5 |
| 11.1 | 8000 | 92.0 |
| 3.7 | 25000 | 75.0 |
| 1.2 | 55000 | 45.0 |
| 0.4 | 85000 | 15.0 |
| 0.1 | 98000 | 2.0 |
| 0.04 | 100000 | 0.0 |
| 0 (DMSO) | 100000 | 0.0 |
| No Enzyme | 500 | 100.0 |
Data is for illustrative purposes only.
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the percent inhibition data to a four-parameter logistic curve.
Experimental Workflow
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Cell-Based Assays for Anticancer Activity
Cell-based assays are crucial for evaluating the effects of a compound in a more biologically relevant context.[8][9] These assays can determine a compound's cytotoxicity, its effect on cell proliferation, and its mechanism of action within the cell.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Test Compound)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Prepare a serial dilution of the test compound and doxorubicin in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound, controls, or vehicle.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 100 | 0.08 | 5.0 |
| 33.3 | 0.15 | 12.5 |
| 11.1 | 0.30 | 25.0 |
| 3.7 | 0.60 | 50.0 |
| 1.2 | 0.90 | 75.0 |
| 0.4 | 1.10 | 91.7 |
| 0.1 | 1.18 | 98.3 |
| 0.04 | 1.20 | 100.0 |
| 0 (DMSO) | 1.20 | 100.0 |
| No Cells | 0.05 | 0.0 |
Data is for illustrative purposes only.
The IC₅₀ value is calculated by plotting the percent cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Principle: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. Caspases are proteases that are activated during apoptosis. The Caspase-Glo® 3/7 Assay provides a luminogenic substrate for caspases-3 and -7. Cleavage of the substrate by the caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Test Compound)
-
Staurosporine or other apoptosis inducer (positive control)
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound as described in the MTT assay protocol. A typical incubation time is 24-48 hours.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
Data Presentation:
| Treatment | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control (DMSO) | 1.0 |
| Test Compound (IC₅₀ conc.) | 4.5 ± 0.4 |
| Test Compound (2x IC₅₀ conc.) | 8.2 ± 0.7 |
| Positive Control | 10.0 ± 0.9 |
Data is for illustrative purposes only. Results are often expressed as fold change relative to the vehicle control.
Signaling Pathway Visualization
The tetrahydropyrido[4,3-d]pyrimidine scaffold has been associated with the inhibition of several signaling pathways critical for cancer cell survival and proliferation.
Caption: Potential signaling pathways targeted by the test compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound and its derivatives. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency and mechanism of action of these compounds, paving the way for further preclinical and clinical development. It is recommended to use multiple assay formats and cell lines to obtain a comprehensive understanding of the compound's biological activity.[11]
References
- 1. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 1313712-15-0 | Benchchem [benchchem.com]
- 2. Cas 778574-06-4,6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE | lookchem [lookchem.com]
- 3. 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) for sale [vulcanchem.com]
- 4. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yangresearchlab.org [yangresearchlab.org]
- 7. domainex.co.uk [domainex.co.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Evaluation of Pyridopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of novel pyridopyrimidine derivatives, a promising class of compounds often investigated for their potential as kinase inhibitors in oncology and other therapeutic areas.[1] This document outlines detailed protocols for a tiered experimental approach, from initial in vitro screening to in vivo efficacy studies, and includes methodologies for target validation and mechanism of action studies.
Introduction to Pyridopyrimidine Derivatives
Pyridopyrimidines are heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Many derivatives have been developed as potent inhibitors of various protein kinases that play critical roles in cell signaling pathways implicated in diseases like cancer.[1][2] A key aspect of their therapeutic potential lies in their ability to target signaling cascades such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways, which are frequently dysregulated in tumors.[3][4][5][6]
Experimental Workflow
A systematic approach is crucial for the efficient evaluation of pyridopyrimidine derivatives. The following workflow outlines a logical progression from initial compound screening to more complex biological characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a promising heterocyclic structure in the field of oncology drug discovery. As a member of the broader tetrahydropyrido[4,3-d]pyrimidine class, it is recognized as a "privileged structure" for the development of potent enzyme inhibitors.[1] While specific research on the 6-benzyl-4-chloro variant is emerging, its structural analogs have demonstrated significant potential as inhibitors of key cancer-related targets, including cyclin-dependent kinases (CDKs), topoisomerase II, and receptor tyrosine kinases.[1][2] The tetrahydropyridopyrimidine core is known to mimic the ATP-binding motif in many protein kinases, making it a versatile backbone for designing targeted therapies.[1]
These application notes provide an overview of the potential uses of this compound in cancer research, supported by data from closely related analogs. Detailed protocols for the synthesis and evaluation of this compound class are also presented to guide further investigation.
Potential Applications in Cancer Research
Based on the activity of its analogs, this compound is a compelling candidate for investigation in the following areas:
-
Inhibition of Cyclin-Dependent Kinases (CDK4/6): The pyridopyrimidine scaffold is a core component of approved CDK4/6 inhibitors like palbociclib.[3] These kinases are crucial regulators of the G1-S phase transition in the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells.[2][4][5][6]
-
Topoisomerase II Inhibition: Derivatives of the tetrahydropyrido[4,3-d]pyrimidine system have been identified as a potential new class of human topoisomerase II (topoII) inhibitors.[1] Unlike topoII poisons that stabilize the DNA-enzyme cleavage complex, these novel inhibitors may offer a safer therapeutic window.[1]
-
Targeting KRAS-Mutant Cancers: The related pyrido[3,4-d]pyrimidine scaffold has been utilized to develop potent inhibitors of the KRAS-G12D mutation, a challenging target in pancreatic and biliary cancers.[7][8]
-
Inhibition of Receptor Tyrosine Kinases: Analogs have shown inhibitory activity against kinases such as Axl, Erk2, and EGFR, which are implicated in cancer cell proliferation, survival, and resistance.[1][9]
Data Presentation: Anticancer Activity of Analogous Compounds
The following tables summarize the in vitro activity of various tetrahydropyrido[4,3-d]pyrimidine derivatives and related compounds to illustrate the potential of this chemical class.
Table 1: In Vitro Cytotoxicity of Tetrahydropyridopyrimidine Analogs against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10c (a pyrido[3,4-d]pyrimidine) | Panc1 | Pancreatic Cancer (KRAS-G12D) | 1.40 | [7][8] |
| HCT116 | Colon Cancer (KRAS-G13D) | 5.13 | [7][8] | |
| A549 | Lung Cancer (Wild-Type KRAS) | 6.88 | [7][8] | |
| 9a (a tetrahydropyrido[4,3-d]pyrimidine) | A549 | Lung Cancer | Not specified, but showed "preferable anti-tumor activities" | [9] |
| H1975 | Lung Cancer | Not specified | [9] | |
| MKN-45 | Gastric Cancer | Not specified | [9] | |
| SGC | Gastric Cancer | Not specified | [9] |
Table 2: Enzymatic Inhibition by Tetrahydropyridopyrimidine Analogs
| Compound ID | Target Enzyme | IC50 | Reference |
| 10k (a pyrido[3,4-d]pyrimidine) | KRAS-G12D | 0.009 µM | [8] |
| Palbociclib (a pyrido[2,3-d]pyrimidine) | CDK4 | 11 nM | [3] |
| CDK6 | 16 nM | [3] | |
| 8a (a tetrahydropyrido[4,3-d]pyrimidine) | EGFR | 18.0 nM | [9] |
| 9a (a tetrahydropyrido[4,3-d]pyrimidine) | EGFR | 24.2 nM | [9] |
| ATX | 29.1 nM | [9] |
Signaling Pathways and Experimental Workflows
Visualizations
References
- 1. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 1313712-15-0 | Benchchem [benchchem.com]
- 2. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. The Role of CDK4/6 Inhibition in Breast Cancer [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound belonging to a class of molecules that have garnered significant interest in medicinal chemistry. The tetrahydropyrido[4,3-d]pyrimidine scaffold is recognized as a "privileged structure," forming the core of various potent enzyme inhibitors.[1] While derivatives of this scaffold have been explored as inhibitors of targets such as KRAS, topoisomerase II, and various kinases implicated in cancer, the direct application of this compound in immunotherapy is an emerging area of investigation.[1][2][3][4][5] This document provides a set of detailed protocols to explore the potential immunomodulatory effects of this compound and its utility in cancer immunotherapy.
The structural analogs of the tetrahydropyrido-pyrimidine core are known to mimic the ATP-binding motifs in protein kinases, suggesting a potential mechanism of action through kinase inhibition.[6] Many kinases play crucial roles in regulating immune responses and tumor-mediated immune evasion. Therefore, the following protocols are designed to assess the impact of this compound on key aspects of anti-tumor immunity.
Hypothesized Signaling Pathway
A potential mechanism by which this compound may exert immunomodulatory effects is through the inhibition of an intracellular kinase (e.g., a hypothetical "Immune Regulatory Kinase" or IRK) that negatively regulates T-cell activation and function. By inhibiting IRK, the compound could potentially enhance anti-tumor immune responses.
Caption: Hypothesized signaling pathway for the immunomodulatory activity of the test compound.
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and Proliferation Assay
This protocol is designed to determine the effect of this compound on T-cell activation and proliferation.
Workflow:
Caption: Experimental workflow for the in vitro T-cell activation and proliferation assay.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Isolation (Optional): For a more purified system, isolate CD3+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Cell Staining: Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) to monitor proliferation.
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Stimulate the T-cells with anti-CD3/CD28 beads to mimic T-cell receptor (TCR) activation.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add the compound to the cell cultures at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Proliferation: Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
-
Cytokine Release: Collect the culture supernatants and measure the concentration of key cytokines such as IFN-γ and IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Presentation (Hypothetical Data):
| Compound Concentration (µM) | T-Cell Proliferation (% of Control) | IFN-γ Secretion (pg/mL) | IL-2 Secretion (pg/mL) |
| Vehicle (DMSO) | 100 ± 8.5 | 520 ± 45 | 350 ± 30 |
| 0.1 | 115 ± 9.2 | 610 ± 50 | 410 ± 35 |
| 1 | 142 ± 11.8 | 850 ± 72 | 580 ± 49 |
| 10 | 185 ± 15.3 | 1240 ± 105 | 820 ± 68 |
| 100 | 95 ± 7.9 (potential toxicity) | 480 ± 41 | 310 ± 26 |
Protocol 2: Tumor Cell and Immune Cell Co-culture Assay
This protocol assesses the ability of the test compound to enhance T-cell-mediated killing of tumor cells.
Workflow:
Caption: Experimental workflow for the tumor cell and immune cell co-culture assay.
Methodology:
-
Cell Culture:
-
Culture a suitable tumor cell line (e.g., B16-F10 melanoma or MC38 colon adenocarcinoma).
-
Activate T-cells from a healthy donor as described in Protocol 1.
-
-
Co-culture Setup:
-
Plate the tumor cells in a 96-well plate and allow them to adhere overnight.
-
Add the activated T-cells to the tumor cell culture at an effector-to-target (E:T) ratio of 10:1.
-
-
Compound Treatment: Add this compound at various concentrations.
-
Incubation: Incubate the co-culture for 24-48 hours.
-
Analysis of Tumor Cell Lysis:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) from lysed tumor cells into the supernatant.
-
Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide) and a tumor-specific marker to quantify the percentage of dead tumor cells.
-
Data Presentation (Hypothetical Data):
| Compound Concentration (µM) | Tumor Cell Lysis (% of Maximum) |
| Vehicle (DMSO) | 25 ± 3.1 |
| 0.1 | 32 ± 3.9 |
| 1 | 48 ± 5.5 |
| 10 | 65 ± 7.2 |
| 100 | 58 ± 6.4 (potential T-cell toxicity) |
Protocol 3: In Vivo Murine Syngeneic Tumor Model Study
This protocol evaluates the in vivo anti-tumor efficacy of the test compound in an immunocompetent mouse model.
Workflow:
Caption: Experimental workflow for the in vivo murine syngeneic tumor model study.
Methodology:
-
Animal Model: Use immunocompetent C57BL/6 mice.
-
Tumor Cell Implantation: Subcutaneously implant 1 x 10^6 MC38 colon adenocarcinoma cells into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the average tumor volume reaches approximately 100 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses).
-
-
Compound Administration: Administer this compound via a suitable route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 14-21 days).
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process the tumors to isolate tumor-infiltrating lymphocytes (TILs) for analysis by flow cytometry to assess the frequency and activation status of different immune cell populations (e.g., CD8+ T-cells, regulatory T-cells).
-
Data Presentation (Hypothetical Data):
| Treatment Group | Average Tumor Volume at Day 14 (mm³) | Change in Body Weight (%) | CD8+ T-cell Infiltration (% of CD45+ cells) |
| Vehicle Control | 1250 ± 150 | -2 ± 1.5 | 15 ± 2.8 |
| Compound (10 mg/kg) | 820 ± 95 | -1.5 ± 1.2 | 28 ± 4.1 |
| Compound (30 mg/kg) | 450 ± 62 | -3 ± 2.1 | 45 ± 6.3 |
Conclusion
These protocols provide a comprehensive framework for the initial investigation of this compound as a potential immunomodulatory agent for cancer therapy. The in vitro assays will establish its direct effects on immune cells, while the in vivo studies will provide crucial data on its anti-tumor efficacy and its impact on the tumor microenvironment. Positive results from these studies would warrant further investigation into the specific molecular targets and mechanisms of action.
References
- 1. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 1313712-15-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) for sale [vulcanchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its structural analogs. Our goal is to provide a framework of actionable, field-proven strategies grounded in physicochemical principles.
Compound Profile: Understanding the Challenge
This compound is a heterocyclic compound belonging to the tetrahydropyridopyrimidine family.[1] These scaffolds are of significant interest in medicinal chemistry, particularly as kinase inhibitors.[2][3] The primary solubility challenge arises from its molecular architecture:
-
A Lipophilic Benzyl Group: This large, nonpolar moiety significantly contributes to poor aqueous solubility.
-
A Heterocyclic Core: The pyrido-pyrimidine ring system contains basic nitrogen atoms. These atoms can be protonated, which is the key to manipulating solubility. A structurally similar compound, 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, has a predicted pKa of 4.42, indicating it is a weak base.[4]
Poor solubility can severely limit a compound's bioavailability and lead to unreliable results in biological assays.[5] Therefore, achieving adequate dissolution is a critical first step in preclinical development.
| Physicochemical Property | Estimated Value / Characteristic | Source / Implication |
| Molecular Formula | C₁₄H₁₄ClN₃ | [6] |
| Molecular Weight | ~275.74 g/mol | [1] |
| Predicted pKa | ~4.42 (for a dichlorinated analog) | [4] Weakly basic, suggesting solubility will increase in acidic conditions. |
| Appearance | Likely a solid powder at room temperature. | General property of similar small molecules. |
| General Solubility | Poorly soluble in water; soluble in some organic solvents. | A common challenge for this class of compounds.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is my compound crashing out of my aqueous buffer (e.g., PBS at pH 7.4)?
A1: At a neutral pH of 7.4, which is significantly above the compound's predicted pKa, the molecule exists predominantly in its neutral, un-ionized form. The large, lipophilic benzyl group makes this neutral form poorly soluble in water, causing it to precipitate. To maintain solubility in aqueous solutions, the compound must be kept in its ionized (protonated) state.[7]
Q2: What are the best initial solvents to try for creating a stock solution?
A2: For creating a concentrated stock solution, start with polar aprotic solvents. The most common choices are:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)[8]
Always use the minimum volume of organic solvent necessary. Be aware that when you dilute this stock into an aqueous buffer for an experiment, the compound may still precipitate if the final concentration of the organic solvent is too low and the buffer pH is not acidic enough to maintain protonation.
Q3: Can I just sonicate the sample or heat it to get it into solution?
A3: While sonication can help break up solid aggregates and modestly accelerate dissolution, it will not increase the compound's equilibrium solubility.[9] Heating can temporarily increase solubility but may lead to the formation of a supersaturated and unstable solution that will precipitate upon cooling to ambient temperature.[10] Furthermore, excessive heat can risk chemical degradation. These methods are not reliable for preparing stable, quantifiable solutions for assays.
Troubleshooting Guide 1: Solubility Enhancement via pH Adjustment
This is the most direct and effective method for this class of compounds. By lowering the pH, you protonate the basic nitrogen atoms on the pyrimidine ring, creating a positively charged salt form that is significantly more water-soluble.[7][]
Causality: The Role of Ionization
The principle is governed by the Henderson-Hasselbalch equation. For a weak base, solubility increases dramatically as the pH of the solution drops below the pKa.[12] At a pH 1-2 units below the pKa, the compound will be >90-99% in its more soluble, ionized form.
Caption: pH-dependent equilibrium of the compound.
Experimental Protocol: pH-Solubility Profile
-
Prepare a Series of Buffers: Create a set of buffers spanning a pH range from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).
-
Add Excess Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.[5]
-
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. This is a key step in the "shake-flask" method.[13]
-
Separate Phases: Separate the undissolved solid from the saturated solution via centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter.[14]
-
Quantify Concentration: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry.
-
Plot the Data: Plot solubility (e.g., in µg/mL) versus pH to determine the optimal pH range for your experiments.
| Recommended Acidic Buffers | Effective pH Range | Typical Preparation (0.1 M) |
| Glycine-HCl | 2.2 - 3.6 | Mix Glycine and HCl solutions. |
| Citrate Buffer | 3.0 - 6.2 | Mix Citric Acid and Sodium Citrate solutions. |
| Acetate Buffer | 3.6 - 5.6 | Mix Acetic Acid and Sodium Acetate solutions. |
Troubleshooting Guide 2: Co-Solvent Systems
If pH adjustment alone is insufficient or undesirable for your experimental system, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[15][16]
Causality: Reducing Solvent Polarity
Water is a highly polar solvent with a strong hydrogen-bonding network. It tends to "squeeze out" nonpolar molecules. Co-solvents work by disrupting this network, creating a less polar, more "hospitable" environment for the lipophilic compound to dissolve in.[]
Caption: Co-solvents (yellow) disrupt the water network, aiding drug (red) dissolution.
Experimental Protocol: Co-Solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. See the table below.
-
Prepare Binary Mixtures: Prepare a series of solvent systems with increasing percentages of co-solvent in your chosen aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine Solubility: Use the shake-flask method described previously to determine the compound's solubility in each binary mixture.
-
Evaluate and Optimize: Plot solubility versus co-solvent percentage. Select the system that provides the required solubility with the lowest percentage of organic solvent to minimize potential toxicity or off-target effects in biological assays.[8]
Caution: A common failure point is "precipitation upon dilution." A compound dissolved in a high percentage of co-solvent may crash out when further diluted into a fully aqueous medium. Always check the stability at the final assay concentration.
| Common Co-Solvents | Properties & Considerations |
| Ethanol | Good solubilizer, but can be volatile and may affect some biological systems. |
| Propylene Glycol (PG) | Less volatile than ethanol; commonly used in parenteral formulations.[15] |
| Polyethylene Glycol 400 (PEG 400) | A non-volatile, low-toxicity polymer effective for many poorly soluble drugs.[17] |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power, but use should be limited to <0.5% in most cell-based assays due to toxicity. |
Troubleshooting Guide 3: Using Solubilizing Excipients
When pH and co-solvents are not sufficient, specialized excipients can be employed. These molecules are designed to encapsulate or associate with the drug, presenting it to the aqueous environment in a more soluble form.[18][19]
Causality: Complexation and Micelle Formation
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic part of your compound can partition into this cavity, forming an "inclusion complex" where the hydrophilic exterior shields it from the aqueous environment.[9][16]
-
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles—spherical structures with a hydrophobic core and a hydrophilic shell. Your compound can dissolve within these hydrophobic cores.[20]
Caption: Encapsulation strategies: Cyclodextrin (left) and Surfactant Micelle (right).
Experimental Protocol: Excipient Screening
-
Select Excipients: Choose a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) or a non-ionic surfactant (e.g., Polysorbate 80, Kolliphor® EL).
-
Prepare Solutions: Create a series of aqueous solutions containing increasing concentrations of the excipient (e.g., 1%, 2%, 5%, 10% w/v).
-
Determine Solubility: Use the shake-flask method to measure the compound's solubility in each excipient solution.
-
Analyze Results: Plot solubility as a function of excipient concentration. For cyclodextrins, this often yields a linear relationship, the slope of which can be used to determine the complexation binding constant.
| Common Solubilizing Excipients | Mechanism | Typical Concentration Range |
| HP-β-Cyclodextrin | Inclusion Complexation | 2 - 40% (w/v) |
| Sulfobutylether-β-CD (SBE-β-CD) | Inclusion Complexation (with ionic groups) | 2 - 40% (w/v) |
| Polysorbate 80 (Tween® 80) | Micellar Solubilization | 0.1 - 5% (v/v) |
| Cremophor® EL / Kolliphor® EL | Micellar Solubilization | 0.1 - 10% (v/v) |
Standard Workflow: Thermodynamic Solubility Measurement
To ensure reproducible and reliable data, a standardized protocol for measuring thermodynamic (equilibrium) solubility is essential.[5][14]
Caption: Standard Shake-Flask Method Workflow.
This systematic approach, moving from simple pH adjustment to more complex formulations, provides a robust framework for overcoming the solubility challenges associated with this compound, enabling its successful progression through the research and development pipeline.
References
- 1. 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 778574-06-4,6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbr.in [ijpbr.in]
- 12. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-solvent: Significance and symbolism [wisdomlib.org]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 20. senpharma.vn [senpharma.vn]
Technical Support Center: Synthesis of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important intermediate.
Troubleshooting Guide
This section directly addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or no yield of the desired product after chlorination with POCl₃.
-
Question: I performed the chlorination of the corresponding 4-hydroxy precursor using phosphorus oxychloride (POCl₃), but my yield is very low, or I re-isolated the starting material. What could be the problem?
-
Answer: Several factors could contribute to a low yield in the chlorination step. Here are some troubleshooting steps:
-
Reagent Quality: Ensure the POCl₃ is fresh and has been stored under anhydrous conditions. POCl₃ is highly reactive with moisture and can decompose, reducing its effectiveness.
-
Reaction Temperature and Time: The reaction typically requires heating under reflux.[1] Ensure the reaction temperature is maintained between 110-120°C for an adequate duration, typically 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Anhydrous Conditions: The presence of water can quench the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up Procedure: Incomplete neutralization of acidic byproducts during work-up can lead to product loss. After quenching the reaction with ice/water, carefully adjust the pH to 8-9 with a base like ammonium hydroxide to ensure the product is in its free base form for efficient extraction.[1]
-
Issue 2: Formation of a significant amount of dark, tarry byproducts.
-
Question: My reaction mixture turned dark, and I have a lot of insoluble, tar-like material, making purification difficult. How can I prevent this?
-
Answer: The formation of tarry byproducts is often due to side reactions or decomposition at high temperatures.
-
Temperature Control: While the reaction requires high temperatures, excessive heat can lead to decomposition. Ensure the temperature is controlled and does not significantly exceed 120°C.
-
Reaction Time: Prolonged reaction times can also contribute to byproduct formation. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Purity of Starting Material: Impurities in the 4-hydroxy precursor can lead to side reactions. Ensure the starting material is of high purity before proceeding with the chlorination.
-
Issue 3: Difficulty in purifying the final product.
-
Question: I am struggling to purify the this compound. What are the recommended purification methods?
-
Answer: The product is typically a solid and can be purified by crystallization or column chromatography.[1]
-
Crystallization: Attempt recrystallization from a suitable solvent system. Common solvents for similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient of ethyl acetate in hexanes is a good starting point for elution. The progress can be monitored by TLC.[2]
-
Purity Analysis: The purity of the final product can be assessed using reverse-phase HPLC with a C18 column and UV detection at 254 nm.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The synthesis often starts from a precursor with a hydroxyl group at the 4-position, such as 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol. This hydroxy-pyrimidine is then converted to the chloro derivative.[1]
Q2: What is the role of the benzyl group at the 6-position?
A2: The benzyl group at the 6-position introduces aromatic character and steric bulk to the molecule.[1] It is often a key feature for the biological activity of downstream compounds, as this scaffold can mimic ATP-binding motifs in protein kinases.[1]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, phosphorus oxychloride (POCl₃) is a hazardous chemical. It is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. The compound itself is associated with hazard statements H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation).[1]
Data Summary
The following table summarizes key quantitative data related to the synthesis and characterization of this compound.
| Parameter | Value/Range | Source |
| Reaction Temperature | 110–120°C | [1] |
| Reaction Time | 4–6 hours | [1] |
| Work-up pH | 8–9 | [1] |
| Typical HPLC Purity | ≥98% | [1] |
| HPLC Column | Reverse-phase C18 | [1] |
| HPLC UV Detection | 254 nm | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol to the target compound.
Materials:
-
6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other chlorinated solvent
-
Ammonium hydroxide (NH₄OH) solution
-
Ice
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser, add 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol.
-
Carefully add phosphorus oxychloride (POCl₃) in excess (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux (110-120°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto a mixture of ice and water with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the dropwise addition of ammonium hydroxide solution until the pH reaches 8-9.
-
Extract the aqueous layer with a chlorinated solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of the target compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield in the chlorination reaction.
References
Technical Support Center: Optimizing Tetrahydropyrido[4,3-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of tetrahydropyrido[4,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the tetrahydropyrido[4,3-d]pyrimidine core?
A1: The primary synthetic routes include multi-step syntheses and one-pot multi-component reactions. A common multi-step approach involves an initial reaction to form a substituted piperidone, followed by cyclization to construct the pyrimidine ring.[1] One-pot reactions, such as the Biginelli reaction, offer a more streamlined approach by combining multiple starting materials in a single step to form the heterocyclic core.
Q2: What are the key reaction parameters to consider for optimizing the synthesis?
A2: Key parameters for optimization include the choice of catalyst, solvent, and reaction temperature. The selection of an appropriate acid or base catalyst can significantly influence reaction rates and yields. Solvent polarity can affect reactant solubility and the reaction pathway. Temperature control is crucial to balance reaction kinetics with the potential for side product formation or decomposition of starting materials.[2]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the reaction is complete. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the formation of the desired product and any major byproducts.
Q4: What are the typical methods for purifying tetrahydropyrido[4,3-d]pyrimidine derivatives?
A4: Purification is commonly achieved through column chromatography on silica gel or by recrystallization. The choice of purification method depends on the physical properties of the product and the nature of the impurities. For column chromatography, a range of solvent systems with varying polarities can be used to achieve effective separation. Recrystallization is a suitable method for solid products, provided a suitable solvent or solvent system can be identified.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I address them?
Possible Causes & Solutions:
-
Inactive or Inappropriate Catalyst: The catalyst may be deactivated or not suitable for the specific transformation.
-
Solution: Ensure the catalyst is fresh and of high purity. If using a reusable catalyst, consider regeneration. It may be necessary to screen different catalysts (e.g., various Brønsted or Lewis acids) to find the optimal one for your substrate.[2]
-
-
Suboptimal Reaction Temperature: The reaction may not have sufficient energy to proceed, or alternatively, the product may be degrading at elevated temperatures.
-
Solution: If the reaction is sluggish, a moderate increase in temperature may improve the yield. Conversely, if product degradation is suspected, lowering the reaction temperature may be beneficial. Monitor the reaction at different temperatures to find the optimal balance.
-
-
Poor Reagent Quality: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure all reagents are of high purity. If necessary, purify the starting materials before use.
-
-
Incorrect Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.
-
Solution: Experiment with different solvents of varying polarities. In some cases, solvent-free conditions may provide better results.[2]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture with multiple side products. How can I improve the selectivity for the desired product?
Possible Causes & Solutions:
-
Competing Reaction Pathways: Depending on the reaction conditions, alternative reaction pathways may be favored, leading to the formation of undesired products. For example, in Biginelli-type reactions, a Hantzsch-type dihydropyridine can be a major byproduct.[2]
-
Solution: Carefully control the reaction stoichiometry and the order of reagent addition. Optimization of the catalyst and temperature can also help to favor the desired reaction pathway.
-
-
Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to the decomposition of sensitive functional groups.
-
Solution: Employ milder reaction conditions, such as lower temperatures or the use of a less aggressive catalyst. Protecting sensitive functional groups on the starting materials may also be necessary.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my tetrahydropyrido[4,3-d]pyrimidine product from the reaction mixture. What strategies can I use?
Possible Causes & Solutions:
-
Co-eluting Impurities in Column Chromatography: Impurities may have similar polarity to the desired product, making separation by column chromatography challenging.
-
Solution: Experiment with different solvent systems for chromatography, including the use of ternary mixtures to fine-tune the polarity. Changing the stationary phase (e.g., using alumina instead of silica gel) may also improve separation.
-
-
Product is an Oil or Fails to Crystallize: The product may be an amorphous solid or an oil, making purification by recrystallization difficult.
-
Solution: If the product is an oil, try to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal. If the product is a solid that does not crystallize well, a different recrystallization solvent or a solvent mixture may be required. In some cases, purification by chromatography may be the only viable option.
-
Data Presentation
Table 1: Effect of Catalyst on the Yield of Tetrahydropyrido[2,3-d]pyrimidines
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Water | 100 | 120 | 45 |
| 2 | MIL-125(Ti)-N(CH2PO3H2)2 (10 mg) | Solvent-free | 100 | 15 | 95 |
| 3 | L-proline (10) | Ethanol | Reflux | 60 | 85 |
| 4 | DAHP (10) | Water | Reflux | 45 | 92 |
Data adapted from studies on similar pyridopyrimidine syntheses for illustrative purposes.[3][4]
Table 2: Optimization of Solvent and Temperature for Pyrido[2,3-d]pyrimidine Synthesis via Microwave Irradiation
| Entry | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Water | 250 | 100 | 10 | 75 |
| 2 | Ethanol | 250 | 80 | 10 | 82 |
| 3 | DMF | 250 | 120 | 5 | 95 |
| 4 | Acetic Acid | 250 | 118 | 10 | 68 |
| 5 | Solvent-free | 250 | 120 | 15 | 70 |
Data adapted from a study on a similar pyridopyrimidine synthesis for illustrative purposes.[4]
Experimental Protocols
General Procedure for a Multi-Step Synthesis of a Tetrahydropyrido[4,3-d]pyrimidine Core
This protocol describes a two-step sequence starting from a protected piperidin-4-one.
Step 1: Formation of the Enaminone Intermediate
-
To a solution of N-Boc-4-piperidinone (1.0 eq) in a suitable solvent such as DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone intermediate.
Step 2: Cyclization to the Tetrahydropyrido[4,3-d]pyrimidine Core
-
Dissolve the crude enaminone intermediate in a suitable solvent such as ethanol.
-
Add S-methylisothiourea sulfate (1.2 eq) and a base such as sodium acetate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired tetrahydropyrido[4,3-d]pyrimidine product.[1]
Visualizations
Caption: A typical multi-step synthesis workflow for a tetrahydropyrido[4,3-d]pyrimidine.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. yangresearchlab.org [yangresearchlab.org]
- 2. benchchem.com [benchchem.com]
- 3. A convenient catalytic method for preparation of new tetrahydropyrido[2,3- d ]pyrimidines via a cooperative vinylogous anomeric based oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05655K [pubs.rsc.org]
- 4. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
Technical Support Center: Overcoming Resistance to Pyridopyrimidine-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with pyridopyrimidine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to pyridopyrimidine-based kinase inhibitors?
A1: Acquired resistance to pyridopyrimidine-based kinase inhibitors is a significant challenge in both preclinical and clinical settings. The primary mechanisms can be broadly categorized as follows:
-
On-Target Alterations: These are genetic changes in the drug's primary target protein that reduce inhibitor binding. A common example is the emergence of secondary mutations in the kinase domain. For instance, in non-small cell lung cancer (NSCLC) treated with irreversible pyrimidine-based EGFR inhibitors, mutations such as C797S, L718Q, and L844V have been identified.[1][2][3][4][5] The C797S mutation is particularly problematic as it prevents the covalent bond formation of irreversible inhibitors.[1][2][3][4][5]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibited pathway. For example, if a pyridopyrimidine inhibitor targets the MAPK pathway, cells may compensate by upregulating the PI3K/AKT signaling cascade to maintain proliferation and survival.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and thereby its efficacy.[7]
-
Metabolic Reprogramming: Alterations in cellular metabolism can also contribute to resistance. For instance, an increase in mitochondrial respiration has been associated with resistance to certain pyridopyrimidine-based compounds.
Q2: My cells are showing reduced sensitivity to my pyridopyrimidine inhibitor. How can I determine the mechanism of resistance?
A2: A systematic approach is necessary to elucidate the resistance mechanism in your cell line. The following workflow can guide your investigation:
References
- 1. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Paper Details | Paper Digest [paperdigest.org]
- 6. Understanding Resistance to Combination Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
refining dosage for in vivo studies of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Technical Support Center: Refining In Vivo Dosage of Novel Kinase Inhibitors
Frequently Asked Questions (FAQs)
Q1: Where should I begin when selecting a starting dose for a novel compound like 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?
A1: The initial dose selection is a critical step. A common approach is to start with in vitro data. The 50% inhibitory concentration (IC50) or effective concentration (EC50) from cell-based assays can provide a starting point. A general rule of thumb is to begin with a dose that is expected to achieve a plasma concentration 10- to 100-fold higher than the in vitro IC50. It is also crucial to review any available data on related compounds. For instance, studies on other tetrahydropyrimidine derivatives have used doses in the range of 5 to 20 mg/kg in rodents[1].
Q2: What are the most common animal models used for in vivo studies of potential anticancer agents?
A2: For anticancer agents, immunodeficient mouse models (e.g., nude or SCID mice) bearing human tumor xenografts are very common. These models allow for the assessment of a compound's direct antitumor activity. Syngeneic mouse models, which involve transplanting a mouse tumor into an immunocompetent mouse of the same strain, are used to evaluate the interplay between the therapeutic agent and the immune system.
Q3: What are the critical parameters to monitor during a dose-finding study?
A3: During a dose-finding or maximum tolerated dose (MTD) study, it is essential to monitor several parameters to assess the compound's safety and tolerability. These include:
-
Mortality: The number of animals that do not survive the treatment.
-
Body Weight: A significant drop in body weight (typically >15-20%) is a key indicator of toxicity.
-
Clinical Signs of Toxicity: Observe for changes in behavior (lethargy, agitation), appearance (piloerection, unkempt fur), and physiological functions (diarrhea, labored breathing).
-
Food and Water Intake: A decrease in consumption can be an early sign of toxicity.
-
Hematological and Serum Chemistry Analysis: At the end of the study, blood samples should be collected to assess organ function (liver, kidneys) and hematological parameters.
Q4: How do I choose the appropriate route of administration?
A4: The route of administration should ideally match the intended clinical application. Common routes for preclinical studies include:
-
Oral (PO): Convenient but requires the compound to have good oral bioavailability.
-
Intraperitoneal (IP): Often used for compounds with poor oral bioavailability, allowing for rapid absorption.
-
Intravenous (IV): Provides 100% bioavailability and is used for compounds that are not absorbed orally or are irritating when administered via other routes.
-
Subcutaneous (SC): Allows for slower, more sustained absorption.
The choice will depend on the physicochemical properties of the compound and the experimental design.
Troubleshooting Guide
Issue 1: No observable efficacy at the initial doses.
-
Possible Cause: The administered doses may be too low to achieve a therapeutic concentration at the target site. The compound may have poor bioavailability or rapid metabolism.
-
Solution:
-
Dose Escalation: If no toxicity was observed, carefully escalate the dose.
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will reveal if the compound is reaching the target tissue at sufficient concentrations.
-
Change Administration Route: If oral bioavailability is low, consider an alternative route such as intraperitoneal or intravenous injection.
-
Issue 2: Severe toxicity or mortality at the lowest tested dose.
-
Possible Cause: The starting dose was too high, or the compound has a narrow therapeutic window. The vehicle used for formulation might also be contributing to the toxicity.
-
Solution:
-
Dose Reduction: Immediately halt the study and restart with significantly lower doses (e.g., 10-fold lower).
-
Vehicle Control: Ensure that a control group receiving only the vehicle is included to rule out vehicle-related toxicity.
-
Refine Dosing Schedule: Instead of a single daily dose, consider splitting the dose into two or more administrations to reduce peak plasma concentrations.
-
Issue 3: High variability in response between animals in the same group.
-
Possible Cause: This could be due to inconsistent dosing technique, errors in formulation, or inherent biological variability.
-
Solution:
-
Standardize Procedures: Ensure all technicians are using the same standardized procedure for formulation and administration.
-
Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Check Formulation: Verify the stability and homogeneity of the compound in the vehicle.
-
Data Presentation
Table 1: Example of a Dose-Range Finding Study Summary
| Dose Group | Compound (mg/kg) | Route of Admin. | Dosing Schedule | N | % Body Weight Change (Day 14) | Clinical Signs of Toxicity | Mortality |
| 1 | Vehicle | PO | Daily x 14 | 5 | +5% | None | 0/5 |
| 2 | 10 | PO | Daily x 14 | 5 | +2% | None | 0/5 |
| 3 | 30 | PO | Daily x 14 | 5 | -8% | Mild lethargy on Days 3-5 | 0/5 |
| 4 | 100 | PO | Daily x 14 | 5 | -22% | Severe lethargy, piloerection | 2/5 |
Table 2: Example of a Pharmacokinetic Study Summary (Single Oral Dose)
| Time (hours) | Plasma Concentration (ng/mL) |
| 0 | 0 |
| 0.25 | 150 |
| 0.5 | 450 |
| 1 | 800 |
| 2 | 650 |
| 4 | 300 |
| 8 | 100 |
| 24 | <10 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Prepare serial dilutions to achieve the desired final concentrations for each dose group.
-
-
Study Design:
-
Group 1: Vehicle control (n=5)
-
Group 2: 10 mg/kg (n=5)
-
Group 3: 30 mg/kg (n=5)
-
Group 4: 100 mg/kg (n=5)
-
-
Administration: Administer the compound or vehicle once daily via oral gavage for 14 consecutive days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Monitor food and water intake.
-
-
Endpoint:
-
At day 14, euthanize all surviving animals.
-
Collect blood for hematology and serum chemistry analysis.
-
Perform a gross necropsy to examine major organs for any abnormalities.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or a body weight loss of more than 20% and does not produce other significant signs of toxicity.
Protocol 2: Preliminary Efficacy Study in a Xenograft Model
-
Cell Culture: Culture a relevant human cancer cell line (e.g., a line known to be dependent on a kinase that the compound inhibits).
-
Tumor Implantation:
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment groups.
-
Treatment:
-
Group 1: Vehicle control
-
Group 2: Compound at MTD
-
Group 3: Compound at a lower dose (e.g., MTD/3)
-
Administer treatment as determined in the MTD study (e.g., daily oral gavage).
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint:
-
Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Monitor body weight and clinical signs throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).
-
Visualizations
References
enhancing the bioavailability of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Technical Support Center: 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides troubleshooting advice and detailed protocols to address challenges related to its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a heterocyclic organic compound.[1] Its structure, featuring a tetrahydropyrido[4,3-d]pyrimidine core, is a versatile scaffold in medicinal chemistry.[1] Derivatives of this core structure have been investigated as potent inhibitors for various therapeutic targets, including kinases and smoothened (Smo) antagonists in hedgehog signaling pathways, which are relevant in cancer therapy.[2][3][4] The chloro- and benzyl- substitutions provide reactive sites for further chemical modification to develop novel therapeutic agents.[1]
Q2: What are the likely physicochemical properties of this compound that might lead to poor oral bioavailability?
A2: While specific experimental data for this exact compound is limited, its structure suggests several properties that could contribute to low oral bioavailability. Many complex heterocyclic molecules like this one exhibit poor aqueous solubility due to their rigid, multi-ring structure and lipophilic character.[5][6] Poor solubility is a primary cause of low dissolution rates in the gastrointestinal tract, which in turn limits absorption and overall bioavailability.[6][7] This compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent, characterized by low solubility.[5][6]
Q3: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this?
A3: The main goal is to improve the solubility and/or dissolution rate of the compound.[5] Common strategies can be broadly categorized as:
-
Physicochemical Modifications: Reducing the particle size of the active pharmaceutical ingredient (API) to increase surface area (micronization or nanonization).[7][8]
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to create an amorphous form.[9][10][11]
-
Lipid-Based Formulations: Using self-emulsifying drug delivery systems (SEDDS) to dissolve the compound in lipids and surfactants.[7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[9][12]
-
-
Chemical Modifications: Creating a more soluble prodrug that converts to the active compound in vivo.[9]
Troubleshooting Guides
Problem 1: My in vivo pharmacokinetic study shows very low and variable plasma exposure after oral administration. What are the likely causes and next steps?
-
Q: What could be causing the low and variable exposure?
-
A: The most common cause for a poorly soluble compound is dissolution-limited absorption.[6][7] Low solubility in gastrointestinal fluids leads to incomplete dissolution of the administered dose, resulting in poor absorption.[5] Variability can arise from differences in gastric pH, food effects, and gastrointestinal motility among subjects.
-
-
Q: How can I confirm if solubility is the issue?
-
A: Conduct in vitro solubility and dissolution studies. Determine the compound's solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). A low solubility (<100 µg/mL) is a strong indicator. Perform a dissolution test on the pure API; a slow or incomplete dissolution profile further confirms the issue.
-
-
Q: What is a systematic approach to address this?
-
A: Follow a structured formulation development workflow. Start with simple methods like particle size reduction (micronization). If that is insufficient, explore more advanced formulations like amorphous solid dispersions or cyclodextrin complexes. The choice of strategy will depend on the physicochemical properties of the compound and the desired dosage form.
-
Problem 2: I prepared a solid dispersion formulation, but the bioavailability did not improve as expected. What went wrong?
-
Q: Why might a solid dispersion fail to improve bioavailability?
-
A: There are several potential reasons:
-
Recrystallization: The amorphous drug may have recrystallized back to its stable, less soluble crystalline form either during storage or in vivo in the gastrointestinal tract.[13]
-
Poor Polymer Selection: The chosen polymer may not be optimal for maintaining the amorphous state or may not dissolve at the appropriate rate in the GI tract.
-
Insufficient Drug Loading: The ratio of drug to polymer might be too high, leading to incomplete amorphization.
-
-
-
Q: How can I troubleshoot my solid dispersion formulation?
-
A:
-
Characterize the Formulation: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state within the dispersion.[14] The absence of sharp peaks corresponding to the crystalline drug in PXRD is a good indicator.
-
Optimize Drug-to-Polymer Ratio: Prepare dispersions with varying drug loads (e.g., 1:3, 1:5, 1:9 drug-to-polymer ratios) and evaluate their dissolution profiles.[14]
-
Screen Different Polymers: Test various hydrophilic polymers such as PVP K30, HPMC, or Soluplus® to find the best carrier for your compound.[14][15]
-
Perform Supersaturation/Precipitation Assays: These in vitro tests can assess the ability of the formulation to maintain a supersaturated state upon dissolution without rapid precipitation.
-
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a common lab-scale method to prepare an amorphous solid dispersion, which can significantly improve the dissolution rate of poorly soluble compounds.[14][15]
Materials:
-
This compound (API)
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Dichloromethane or a suitable organic solvent in which both API and polymer are soluble
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the API and polymer in a desired ratio (e.g., 1:5 w/w). Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.
-
Final Drying: Scrape the solid material from the flask. Place the material in a vacuum oven at 40-50°C for 24-48 hours to remove any residual solvent.
-
Sizing: Gently grind the resulting solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterization: Confirm the amorphous nature of the dispersion using PXRD and DSC. The DSC thermogram should show a single glass transition temperature (Tg) and the absence of the drug's melting endotherm.[16]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying
This method is effective for creating highly soluble, amorphous complexes with cyclodextrins.[12][17]
Materials:
-
This compound (API)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Small amount of a co-solvent if needed (e.g., ethanol)
-
Freeze-dryer (Lyophilizer)
Procedure:
-
Dissolution: Prepare an aqueous solution of HP-β-CD. In a separate container, dissolve the API in a small volume of a co-solvent (if necessary) and then add it drop-wise to the cyclodextrin solution while stirring. The typical molar ratio is 1:1, but this can be optimized.[16]
-
Complexation: Stir the resulting solution at room temperature for 24-72 hours to allow for the formation of the inclusion complex.[12]
-
Freezing: Rapidly freeze the solution by placing it in a freezer at -80°C or by immersing the container in liquid nitrogen.
-
Lyophilization: Place the frozen sample on a pre-cooled shelf in a freeze-dryer. Lyophilize under high vacuum for 48-72 hours until all the solvent has been removed by sublimation.[12]
-
Collection: The final product is a dry, fluffy powder, which should be stored in a desiccator.
-
Characterization: Use DSC and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm complex formation. In the DSC thermogram of a true complex, the melting peak of the guest molecule (the API) should disappear or shift significantly.[17]
Data Presentation
The following tables present hypothetical, yet realistic, data illustrating the potential improvements in pharmacokinetic parameters when applying bioavailability enhancement techniques to a poorly soluble compound.
Table 1: Comparison of In Vitro Dissolution
| Formulation | % Dissolved at 30 min (in SIF) |
|---|---|
| Pure API (Unprocessed) | 8% |
| Micronized API | 25% |
| Solid Dispersion (1:5 API:PVP K30) | 85% |
| Cyclodextrin Complex (1:1 API:HP-β-CD) | 92% |
Table 2: Pharmacokinetic Parameters in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
|---|---|---|---|---|
| Pure API (in suspension) | 55 ± 12 | 2.0 | 250 ± 65 | 100% |
| Micronized API | 150 ± 30 | 1.5 | 780 ± 150 | 312% |
| Solid Dispersion | 480 ± 95 | 1.0 | 2450 ± 410 | 980% |
| Cyclodextrin Complex | 550 ± 110 | 0.75 | 2900 ± 520 | 1160% |
Data are presented as mean ± standard deviation.
Visualizations
Below are diagrams illustrating key workflows and concepts in bioavailability enhancement.
Caption: A workflow for systematically enhancing the bioavailability of a poorly soluble API.
Caption: A decision tree for troubleshooting the root cause of poor oral bioavailability.
Caption: A hypothetical signaling pathway for a Smoothened (SMO) antagonist.
References
- 1. 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) for sale [vulcanchem.com]
- 2. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yangresearchlab.org [yangresearchlab.org]
- 4. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Understanding the Micronization of APIs - Excellence in Particle Size Reduction and Drying [jetmillmfg.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 10. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
strategies to increase the potency of tetrahydropyrido[4,3-d]pyrimidine analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with tetrahydropyrido[4,3-d]pyrimidine analogs. The information is curated from various studies to help address common challenges encountered during synthesis, optimization, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: My tetrahydropyrido[4,3-d]pyrimidine analog shows low potency. What structural modifications can I explore to improve its activity?
A1: Improving the potency of tetrahydropyrido[4,3-d]pyrimidine analogs often involves a systematic exploration of structure-activity relationships (SAR). Based on published literature, here are several strategies to consider, categorized by the target class:
-
For Kinase Inhibitors (e.g., EGFR, KRAS):
-
Substitution on the Pyrimidine Ring: Modifications at the N1 and C2 positions are often critical. For instance, introducing small hydrophobic groups like methyl or ethyl at the N1 position has been shown to significantly enhance cellular activity.[1]
-
Side Chain Modifications: The nature of the substituent at the C2 position can dramatically impact potency. For KRAS-G12D inhibitors, a seven-membered ring pharmacophore has been found to be effective.[2][3] Specifically, a homopiperazine moiety can form crucial interactions with key residues like Glu92 and His95.[2][3]
-
Aromatic Substituents: For EGFR inhibitors, the introduction of a semicarbazone moiety has proven beneficial.[4] The substitution pattern on aromatic rings attached to the core is also important. For example, para-substitution with a halogen on a phenyl ring can improve cellular activity by 2-5 fold.[1]
-
-
For GPCR Antagonists (e.g., Smoothened, GnRH):
-
Scaffold Hopping and Bioisosteric Replacement: A successful strategy for developing potent Smoothened (Smo) antagonists involved a scaffold hopping approach, where the tetrahydropyrido[4,3-d]pyrimidine core was identified as a promising template.[5][6][7] The pyrimidine ring can be considered a bioisostere of a thiazole.[6]
-
Modulation of Physicochemical Properties: For Smo antagonists, improving solubility and pharmacokinetic profiles was a key challenge. Modifications that lower the melting point and improve solubility can lead to more linear and favorable pharmacokinetic profiles.[5][6][7]
-
-
For Other Targets (e.g., Hsp90, Topoisomerase II):
-
Systematic Analog Synthesis: For human GnRH receptor antagonists, an array approach to analog design and synthesis was effective in driving binding affinity below 10 nM after two rounds of optimization.[8]
-
Exploration of Different Moieties: For topoisomerase II inhibitors, expanding the molecular scaffold from a tetrahydroquinazoline to a tetrahydropyrido[4,3-d]pyrimidine heterocycle yielded compounds with promising inhibitory and antiproliferative activities.[9]
-
Q2: I am having trouble with the synthesis of my tetrahydropyrido[4,3-d]pyrimidine analogs. Are there any general synthetic strategies or troubleshooting tips?
A2: The synthesis of the tetrahydropyrido[4,3-d]pyrimidine core and its derivatives can be approached in several ways. Here are some common strategies and potential troubleshooting points:
-
Multi-step Synthesis: A common route involves a two-step sequence starting from a piperidone derivative. This intermediate can then be reacted with dimethylformamide-dimethyl acetal (DMF-DMA) followed by ring closure with S-methylisothiourea.[6]
-
One-Pot Multi-component Reactions: For some derivatives, one-pot multi-component reactions can be a highly efficient strategy.[10][11] These methods often offer advantages in terms of simplicity and yield.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reactions and improve yields for certain synthetic steps.[10][11]
-
Troubleshooting Low Yields:
-
Reaction Conditions: Carefully optimize reaction temperature, time, and solvent. In some cases, catalyst-free approaches may be beneficial.[10]
-
Protecting Groups: Ensure the appropriate use and efficient removal of protecting groups, such as the Boc group, which can be removed with HCl.[6]
-
Purification: Silica gel column chromatography is a common method for purifying intermediates and final products.[12]
-
Q3: My compound has good enzymatic activity but poor cellular potency. What could be the issue and how can I address it?
A3: A discrepancy between enzymatic and cellular activity is a common challenge in drug discovery. Several factors can contribute to this:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Troubleshooting:
-
Assess Physicochemical Properties: Analyze properties like lipophilicity (clogP), polar surface area (PSA), and molecular weight. High clogP values can sometimes be unfavorable.[5]
-
Structural Modifications: Introduce modifications that improve permeability without sacrificing enzymatic activity. This can be a delicate balance. For instance, the development of PROTACs from potent enzymatic inhibitors sometimes leads to reduced cellular potency due to impaired membrane permeability.[2][3]
-
-
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Troubleshooting:
-
In Vitro Assays: Conduct assays to determine if your compound is a substrate for common efflux transporters.
-
Structural Modifications: Modify the structure to reduce its affinity for efflux pumps.
-
-
-
Metabolic Instability: The compound may be rapidly metabolized within the cell, leading to a lower effective concentration at the target.
-
Troubleshooting:
-
Metabolic Stability Assays: Evaluate the compound's stability in liver microsomes or hepatocytes.
-
Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify sites of metabolism on the molecule and then modify those positions to block or slow down metabolism.
-
-
-
Target Engagement in the Cellular Context: The target protein's conformation or accessibility in a cellular environment might differ from the isolated enzyme used in biochemical assays.
-
Troubleshooting:
-
Cellular Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that your compound is binding to its intended target within the cell.
-
-
Troubleshooting Guides
Guide 1: Optimizing Potency for KRAS-G12D Inhibition
| Issue | Potential Cause | Troubleshooting Steps |
| Weak enzymatic inhibition (IC50 > 10 µM) | Suboptimal interactions with the target protein. | - Ensure a pharmacophore capable of forming hydrogen bonds with key residues like Asp12 and Gly60 is present. A protonated 3,8-diazabicyclo[3.2.1]octane moiety has shown promise.[2][3]- Explore different linkers and aromatic cores to optimize binding. |
| Good enzymatic but poor cellular activity | Poor cell permeability or high efflux. | - Evaluate the physicochemical properties of the compound.[13]- Consider developing PROTACs, but be mindful that this can sometimes reduce permeability.[2][3] |
| Off-target effects or toxicity | Lack of selectivity. | - Test the compound against wild-type KRAS and other related kinases to assess selectivity.[2] |
Guide 2: Improving Pharmacokinetics of Smoothened Antagonists
| Issue | Potential Cause | Troubleshooting Steps |
| Non-linear pharmacokinetics at high doses | Low aqueous solubility. | - Introduce modifications that increase solubility. For example, compare the solubility of different analogs.[5][6][7]- Aim for compounds with a lower melting point, which can correlate with improved solubility.[5][6][7] |
| Low oral bioavailability | Poor absorption or high first-pass metabolism. | - Optimize for a balance of solubility and permeability.- Conduct in vitro ADME assays to assess metabolic stability.[5][6][7] |
Data Presentation
Table 1: Antiproliferative Activity of Selected Tetrahydropyrido[4,3-d]pyrimidine Analogs against Cancer Cell Lines
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 10c | KRAS-G12D | Panc1 | 1.40 | [2][3] |
| 10c | KRAS-G13D | HCT116 | 5.13 | [2] |
| 10c | Wild-type KRAS | A549 | 6.88 | [2] |
| 10k | KRAS-G12D | Panc1 | >10 | [2][3] |
| 17 | TRAIL pathway | H3122 | 0.4 | [1] |
| 17 | TRAIL pathway | MV4;11 | 0.07 | [1] |
| 24 | Smoothened | NIH3T3-GRE-Luc | (3x more potent than vismodegib) | [5][6][7] |
| ARN21929 | Topoisomerase II | A375, MCF7, HeLa, A549, DU145 | >100 | [9] |
Table 2: Enzymatic Inhibitory Activity of Selected Tetrahydropyrido[4,3-d]pyrimidine Analogs
| Compound | Target | IC50 (µM) | Reference |
| 10k | KRAS-G12D | 0.009 | [2][3] |
| 8a | EGFR | 0.018 | [4] |
| 9a | EGFR | 0.0242 | [4] |
| 9a | ATX | 0.0291 | [4] |
| ARN21929 | Topoisomerase II | 4.5 | [9] |
Experimental Protocols
Protocol 1: KRAS-G12D Enzymatic Inhibition Assay (GTPase Activity Assay)
This protocol is a generalized procedure based on methodologies described for testing KRAS-G12D inhibitors.[2][3]
-
Reagents and Materials:
-
Recombinant KRAS-G12D protein
-
GTP
-
Phosphate-binding protein
-
Fluorescent phosphate sensor
-
Assay buffer (e.g., Tris-based buffer with MgCl2 and DTT)
-
Test compounds dissolved in DMSO
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add the diluted compounds to the microplate wells.
-
Add the KRAS-G12D protein to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding GTP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay (CCK-8 Assay)
This protocol is a standard method for assessing the antiproliferative activity of compounds in cancer cell lines.[2][3]
-
Reagents and Materials:
-
Cancer cell lines (e.g., Panc1, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well microplate
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (DMSO-treated) cells and determine the IC50 value.
-
Visualizations
Caption: A generalized experimental workflow for the development of tetrahydropyrido[4,3-d]pyrimidine analogs.
Caption: The Hedgehog signaling pathway and the inhibitory action of tetrahydropyrido[4,3-d]pyrimidine Smoothened antagonists.
References
- 1. Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. yangresearchlab.org [yangresearchlab.org]
- 7. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection, synthesis, and structure-activity relationship of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anticancer Potential of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A Comparative Guide for Researchers
Introduction
The tetrahydropyrido[4,3-d]pyrimidine scaffold is a promising privileged structure in the development of novel anticancer agents. Its derivatives have been shown to target a variety of key signaling pathways implicated in cancer progression, including those driven by KRAS, EGFR, and various kinases. This guide provides a comparative analysis of the anticancer effects of compounds structurally related to 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, offering a valuable resource for researchers, scientists, and drug development professionals. While direct experimental data for this specific compound is not publicly available, the extensive research on its analogues validates the therapeutic potential of this chemical class.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of various tetrahydropyrido[4,3-d]pyrimidine derivatives has been evaluated across multiple cancer cell lines. The following tables summarize the in vitro activities of these compounds, providing a benchmark for their potential potency and selectivity.
Table 1: Antiproliferative Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives against KRAS-mutated Cancer Cell Lines
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 10c | KRAS-G12D | Panc1 | Pancreatic | 1.40 | [1] |
| KRAS-G13D | HCT116 | Colon | 5.13 | [1] | |
| KRAS-WT | A549 | Lung | 6.88 | [1] | |
| MRTX1133 (Control) | KRAS-G12D | Panc1 | Pancreatic | Data not provided | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Enzymatic and Cellular Activity of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as EGFR and ATX Dual Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Citation |
| 8a | EGFR Kinase | Enzymatic | 18.0 | [2] |
| 9a | EGFR Kinase | Enzymatic | 24.2 | [2] |
| 9a | Autotaxin (ATX) | Enzymatic | 29.1 | [2] |
These compounds also demonstrated significant anti-tumor activities against A549 (lung), H1975 (lung), MKN-45 (gastric), and SGC (gastric) cancer cells.[2]
Table 3: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 52 | HepG-2 | Liver | 0.3 | [3] |
| 55 | HepG-2 | Liver | 0.3 | [3] |
| Doxorubicin (Control) | HepG-2 | Liver | Not specified as more potent | [3] |
| 52 | HCT-116 | Colon | 7.0 | [3] |
| 53 | HCT-116 | Colon | 5.9 | [3] |
| 60 | HCT-116 | Colon | 6.9 | [3] |
| Doxorubicin (Control) | HCT-116 | Colon | 12.8 | [3] |
Note: Pyrido[2,3-d]pyrimidines are structural isomers of pyrido[4,3-d]pyrimidines and their anticancer activities are often compared.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of key experimental protocols used to assess the anticancer activity of tetrahydropyrido[4,3-d]pyrimidine derivatives.
Cell Proliferation Assay (CCK-8 Assay) [1]
-
Cell Seeding: Cancer cell lines (e.g., Panc1, HCT116, A549) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved (typically in DMSO) and serially diluted to various concentrations in the culture medium. The cells are then treated with these dilutions.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
CCK-8 Addition: A solution of Cell Counting Kit-8 (CCK-8) is added to each well.
-
Incubation and Measurement: After a further incubation period, the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay (ELISA-based) [2]
-
Plate Coating: 96-well plates are coated with a substrate specific to the kinase of interest (e.g., poly(Glu, Tyr) for tyrosine kinases) and incubated.
-
Kinase Reaction: The recombinant human kinase enzyme is mixed with the test compound at various concentrations and ATP in a kinase reaction buffer.
-
Substrate Phosphorylation: The mixture is added to the coated wells, allowing the kinase to phosphorylate the substrate.
-
Detection: A primary antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: A substrate for the enzyme-linked secondary antibody is added to generate a detectable signal (e.g., colorimetric).
-
Measurement and Analysis: The signal is measured, and the IC50 values are determined by analyzing the inhibition at different compound concentrations.
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathways and experimental procedures can aid in understanding the mechanism of action and experimental design.
Conclusion
The collective evidence from studies on tetrahydropyrido[4,3-d]pyrimidine derivatives strongly suggests that this scaffold is a fertile ground for the discovery of novel anticancer agents. These compounds have demonstrated potent activity against a range of cancer cell lines and have been shown to inhibit key oncogenic drivers such as KRAS and EGFR. While further investigation into the specific anticancer effects of this compound is warranted, the data presented in this guide provides a solid foundation for its potential as a valuable research compound. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the therapeutic utility of this promising class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
comparative analysis of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a heterocyclic compound featuring the privileged tetrahydropyrido[4,3-d]pyrimidine scaffold, against other well-characterized kinase inhibitors. While direct quantitative kinase inhibition data for this specific compound is not extensively available in public literature, its structural analogs have demonstrated significant potential in targeting various kinases. This guide will, therefore, focus on the inhibitory profiles of key derivatives of the tetrahydropyrido[4,3-d]pyrimidine core and compare them with established kinase inhibitors, PD173074 and Staurosporine, to provide a valuable reference for drug discovery and development.
The Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a key structural motif in a variety of biologically active molecules. Its rigid, bicyclic structure serves as an effective scaffold for the development of potent and selective enzyme inhibitors.[1] In the context of kinase inhibition, this core structure is known to mimic the hinge-binding region of ATP, the natural substrate for kinases, making it an ideal starting point for the design of competitive kinase inhibitors.[2] Derivatives of this scaffold have been investigated as inhibitors of several important kinase targets, including those involved in cancer and inflammatory diseases.
Comparative Kinase Inhibitor Performance
To contextualize the potential of the tetrahydropyrido[4,3-d]pyrimidine scaffold, this section presents a comparative overview of the inhibitory activity of its derivatives alongside two well-known kinase inhibitors: PD173074, a selective FGFR inhibitor, and Staurosporine, a broad-spectrum kinase inhibitor.
Data Presentation: Kinase Inhibition Profiles
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Tetrahydropyrido[4,3-d]pyrimidine Derivative 1 (EGFR Inhibitor) | EGFR | 18.0 | [3] |
| Tetrahydropyrido[4,3-d]pyrimidine Derivative 2 (EGFR Inhibitor) | EGFR | 24.2 | [3] |
| Tetrahydropyrido[4,3-d]pyrimidine Derivative (KRAS-G12D Pathway) | KRAS-G12D (enzymatic) | 9.0 | [4] |
| PD173074 | FGFR1 | 21.5 | [5][6] |
| FGFR3 | 5 | [5][6] | |
| VEGFR2 | ~100 | [5][6] | |
| PDGFR | 17600 | [5][6] | |
| c-Src | 19800 | [5][6] | |
| EGFR | >50000 | [5][6] | |
| Staurosporine | Protein Kinase C (PKC) | 3 | [7] |
| p60v-src | 6 | [7] | |
| Protein Kinase A (PKA) | 7 | [7] | |
| CaM Kinase II | 20 | [7] |
Note: The tetrahydropyrido[4,3-d]pyrimidine derivatives listed are examples from the literature to illustrate the potential of the scaffold. The exact inhibitory activities can vary significantly based on the specific substitutions on the core structure.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language.
Signaling Pathway Inhibition
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Kinase Inhibitors.
Experimental Workflow: In Vitro Kinase Assay
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of kinase inhibitors. Below are representative protocols for widely used in vitro kinase assays.
In Vitro Kinase Assay using ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the kinase and substrate in kinase reaction buffer.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[8][9][10][11][12]
Fluorescence Polarization (FP) Kinase Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from a kinase.
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer (a small molecule that binds to the kinase's ATP pocket)
-
Test compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Black, low-volume 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Setup:
-
To the wells of a 384-well plate, add the test compound.
-
Add the kinase and the fluorescent tracer to the wells. The final concentration of the tracer should be at its Kd value for the kinase.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the test compound. Calculate the IC50 value by plotting the change in polarization against the inhibitor concentration.[13][14][15]
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. As demonstrated by its derivatives, this core structure can be functionalized to achieve potent and selective inhibition of various kinases implicated in disease. While direct comparative data for the parent compound is limited, the provided analysis of its analogs alongside established inhibitors like PD173074 and Staurosporine offers a framework for understanding its potential. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to evaluate this and other novel chemical entities in their drug discovery programs. Further investigation is warranted to fully elucidate the kinase inhibitory profile of this compound itself.
References
- 1. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) for sale [vulcanchem.com]
- 3. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. rndsystems.com [rndsystems.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. promega.com [promega.com]
- 12. carnabio.com [carnabio.com]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Tetrahydropyrido[4,3-d]pyrimidine Derivatives: A Guide for Drug Development Professionals
A comprehensive analysis of emerging tetrahydropyrido[4,3-d]pyrimidine derivatives reveals a versatile scaffold with potent and selective activities against a range of high-value oncology and inflammatory targets. This guide provides a head-to-head comparison of key derivatives, summarizing their in vitro and in vivo performance, and detailing the experimental protocols for their evaluation.
The tetrahydropyrido[4,3-d]pyrimidine core has proven to be a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with diverse biological activities. Researchers have successfully tailored these compounds to inhibit key players in major signaling pathways implicated in cancer and other diseases. This guide focuses on a comparative analysis of derivatives targeting Smoothened (Smo) in the Hedgehog signaling pathway, Epidermal Growth Factor Receptor (EGFR) and Autotaxin (ATX), Heat shock protein 90 (Hsp90), and the challenging KRAS-G12D mutant.
Performance Comparison of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
The following tables provide a summary of the reported biological activities of selected tetrahydropyrido[4,3-d]pyrimidine derivatives, categorized by their primary molecular target.
Smoothened (Hedgehog Pathway) Antagonists
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. Tetrahydropyrido[4,3-d]pyrimidine derivatives have emerged as potent antagonists of the Smoothened (Smo) receptor, a key transducer in this pathway. A notable example, compound 24 , demonstrates superior potency and pharmacokinetic properties when compared to the FDA-approved drug, vismodegib.[1][2]
| Compound | Target | Assay | IC50 | Key Advantages | Reference |
| 24 | Smoothened | NIH3T3-GRE-Luc reporter | 3 times more potent than vismodegib | Improved solubility, linear pharmacokinetic profile, 72% oral bioavailability in dogs. | [1][2] |
| Vismodegib | Smoothened | NIH3T3-GRE-Luc reporter | - | FDA-approved drug. | [1][2] |
Dual EGFR and ATX Inhibitors
Dual-targeting agents offer a promising strategy to overcome drug resistance and improve therapeutic efficacy. Certain tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR), a well-established cancer target, and Autotaxin (ATX), an enzyme implicated in inflammation and fibrosis. Compounds 8a and 9a exhibit nanomolar inhibitory activity against both targets.[3]
| Compound | Target(s) | Enzymatic IC50 (EGFR) | Enzymatic IC50 (ATX) | Cellular Activity | Reference |
| 8a | EGFR, ATX | 18.0 nM | - | Potent anti-tumor activity against A549, H1975, MKN-45, and SGC cells. | [3] |
| 9a | EGFR, ATX | 24.2 nM | 29.1 nM | Significant inhibition of cardiac fibroblast proliferation and NO production in macrophages. Down-regulates mRNA expression of TGF-β and TNF-α. | [3] |
Hsp90 Inhibitors
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival. Tetrahydropyrido[4,3-d]pyrimidine-based compounds have been developed as potent Hsp90 inhibitors. Compound 73 stands out for its potent in vitro and in vivo activity, favorable physicochemical and ADME properties, and lack of ocular toxicity observed in preclinical models.
| Compound | Target | Hsp90α Enzymatic IC50 | Cellular Antiproliferative IC50 (HCT116) | In Vivo Efficacy | Key Advantages | Reference | |---|---|---|---|---|---| | 15 (Hit) | Hsp90 | - | - | - | Initial hit compound. | | | 73 | Hsp90 | - | - | Potent antitumor effect in an HCT116 xenograft model. | Good physicochemical properties, favorable ADME profile, no observed ocular toxicity. | |
KRAS-G12D Inhibitors
Mutations in the KRAS oncogene, particularly G12D, are prevalent in many aggressive cancers and have been notoriously difficult to target. Novel tetrahydropyrido[4,3-d]pyrimidine derivatives have been designed as inhibitors of this challenging mutant. Compound 10c shows selective antiproliferative activity in KRAS-G12D mutant cells, while compound 10k demonstrates potent enzymatic inhibition.[4]
| Compound | Target | Enzymatic IC50 (KRAS-G12D) | Antiproliferative IC50 (Panc1, KRAS-G12D) | Selectivity vs. Wild-Type (A549) | Reference |
| 10c | KRAS-G12D | > 10 µM | 1.40 µM | 4.9-fold | [4] |
| 10k | KRAS-G12D | 0.009 µM | 2.22 µM | - | [4] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the evaluation process for these derivatives, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
Caption: The Hedgehog signaling pathway and the inhibitory action of tetrahydropyrido[4,3-d]pyrimidine derivatives on Smoothened.
Caption: The EGFR signaling cascade and the inhibitory point of dual EGFR/ATX targeting derivatives.
Caption: The KRAS signaling pathway, highlighting the constitutively active state in G12D mutants and the target of inhibitory derivatives.
Caption: A generalized experimental workflow for the evaluation of tetrahydropyrido[4,3-d]pyrimidine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for key experiments cited in the evaluation of these derivatives.
NIH3T3-GRE-Luc Reporter Gene Assay (for Smoothened Antagonists)
This assay is used to determine the potency of compounds in inhibiting the Hedgehog signaling pathway.
-
Cell Culture: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter (GRE-Luc) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with a low-serum medium (e.g., 0.5% FBS) containing a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG).
-
Test compounds are serially diluted and added to the wells.
-
After a 48-72 hour incubation period, the cells are lysed.
-
Luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega's Luciferase Assay System).
-
-
Data Analysis: Luminescence signals are normalized to a vehicle control, and IC50 values are calculated using a non-linear regression analysis.
EGFR Kinase Enzymatic Assay
This assay measures the direct inhibitory effect of compounds on EGFR kinase activity.
-
Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure:
-
The assay is performed in a 384-well plate format.
-
Test compounds are serially diluted in DMSO and pre-incubated with the EGFR enzyme in a kinase buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).
-
The amount of ADP produced is quantified by adding the detection reagent, which converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.
-
-
Data Analysis: Luminescence is measured with a plate reader, and IC50 values are determined by plotting the percent inhibition against the compound concentration.
ATX Enzymatic Assay
This assay quantifies the inhibition of Autotaxin's lysophospholipase D activity.
-
Reagents: Recombinant human Autotaxin, a fluorescent lysophosphatidylcholine (LPC) substrate (e.g., CPF4), and a reaction buffer.
-
Assay Procedure:
-
Test compounds are pre-incubated with ATX in the reaction buffer in a black 96-well plate.
-
The enzymatic reaction is started by the addition of the fluorescent LPC substrate.
-
The increase in fluorescence, resulting from the hydrolysis of the substrate, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction rates are calculated, and IC50 values are determined by fitting the dose-response curves.
Hsp90α Fluorescence Polarization (FP) Assay
This competitive binding assay measures the ability of a compound to displace a fluorescently labeled ligand from the ATP binding pocket of Hsp90α.
-
Reagents: Recombinant human Hsp90α, a fluorescently labeled Hsp90 ligand (e.g., a Bodipy-TMR-geldanamycin probe), and an assay buffer.
-
Assay Procedure:
-
The assay is conducted in a low-volume black 384-well plate.
-
Hsp90α and the fluorescent probe are incubated together in the assay buffer.
-
Serially diluted test compounds are added to the wells.
-
After incubation to reach binding equilibrium, the fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound. IC50 values are calculated from the resulting dose-response curves.
KRAS-G12D GTPase Activity Assay
This assay measures the ability of compounds to inhibit the intrinsic or GAP-stimulated GTPase activity of the KRAS-G12D mutant protein.
-
Reagents: Recombinant human KRAS-G12D protein, GTP, a GTPase-activating protein (GAP) domain (optional), and a phosphate detection reagent (e.g., malachite green-based).
-
Assay Procedure:
-
KRAS-G12D is pre-loaded with GTP.
-
Test compounds are incubated with the GTP-loaded KRAS-G12D in a reaction buffer.
-
The GTPase reaction is initiated (with or without GAP) and allowed to proceed for a set time.
-
The reaction is stopped, and the amount of inorganic phosphate released is quantified using the phosphate detection reagent, which results in a colorimetric change measured by a spectrophotometer.
-
-
Data Analysis: The amount of phosphate released is proportional to the GTPase activity. IC50 values are determined from the dose-dependent inhibition of this activity.
This guide provides a snapshot of the current landscape of tetrahydropyrido[4,3-d]pyrimidine derivatives in drug discovery. The versatility of this scaffold, coupled with the potent and selective activities of its derivatives, underscores its potential for the development of novel therapeutics against a range of challenging diseases. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in this exciting field.
References
- 1. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, focusing on its potential role as a Cyclin-Dependent Kinase (CDK) inhibitor. While direct experimental data for this specific compound is not publicly available, its structural similarity to known kinase inhibitors, particularly those targeting CDKs, suggests a likely mechanism of action centered on the regulation of cell cycle progression.
This document compares the tetrahydropyrido[4,3-d]pyrimidine scaffold to established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—providing available experimental data for these alternatives. Furthermore, it offers detailed experimental protocols to enable researchers to validate the hypothesized mechanism of action for this compound and similar novel compounds.
Putative Mechanism of Action: CDK4/6 Inhibition
The core structure of this compound is a privileged scaffold in medicinal chemistry, known to mimic the ATP-binding pocket of various protein kinases. Structural analogs have been suggested to inhibit Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1] These kinases, in complex with D-type cyclins, phosphorylate the Retinoblastoma protein (Rb), a crucial step for the cell to transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, compounds with this scaffold are hypothesized to prevent Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.
Comparative Analysis with Established CDK4/6 Inhibitors
To provide a framework for evaluating this compound, we present a comparison with three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. These drugs have demonstrated significant efficacy in the treatment of certain types of breast cancer.
Biochemical Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the established inhibitors against their primary kinase targets. This data is derived from in vitro kinase assays.
| Compound | Target Kinase | IC50 (nM) |
| Palbociclib | CDK4 | 11 |
| CDK6 | 16 | |
| Ribociclib | CDK4 | 10 |
| CDK6 | 39 | |
| Abemaciclib | CDK4 | 2 |
| CDK6 | 10 |
Data sourced from publicly available literature.
Cellular Anti-proliferative Activity
The efficacy of these inhibitors has also been evaluated in various cancer cell lines. The following table presents a selection of IC50 values from cellular proliferation assays, demonstrating their ability to inhibit the growth of cancer cells.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Palbociclib | MCF-7 | Breast Cancer (ER+) | 148 ± 25.7 |
| MDA-MB-231 | Breast Cancer (TNBC) | 432 ± 16.1 | |
| Ribociclib | Neuroblastoma (mean) | Neuroblastoma | 307 |
| Abemaciclib | Breast Cancer (average) | Breast Cancer | 168 |
Data sourced from publicly available literature.
Experimental Protocols for Mechanism of Action Validation
To experimentally validate the putative mechanism of action of this compound as a CDK4/6 inhibitor, the following detailed protocols are provided.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A luminescence-based assay that quantifies ATP consumption is a common and robust method.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Rb protein substrate
-
ATP
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Enzyme and Substrate Preparation: Dilute the CDK enzymes and Rb substrate in kinase assay buffer to the desired concentrations. The optimal concentrations should be determined empirically.
-
Assay Plate Setup: Add 2.5 µL of the diluted test compound to the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 2.5 µL of the diluted enzyme solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the Rb substrate and ATP. The final ATP concentration should be close to its Km for the respective enzyme.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Development: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: Western Blot for Phospho-Rb
This assay determines if the test compound can inhibit CDK4/6 activity within a cellular context by measuring the phosphorylation status of its downstream target, Rb.
Materials:
-
Cancer cell line expressing wild-type Rb (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780 or Ser807/811), anti-total-Rb
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and prepare them for electrophoresis.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Rb.
-
Data Analysis: Quantify the band intensities for phospho-Rb and total Rb. A decrease in the phospho-Rb/total Rb ratio with increasing compound concentration indicates inhibition of CDK4/6 activity.
Conclusion
While this compound remains a molecule with a putative mechanism of action, its structural characteristics strongly suggest potential as a CDK4/6 inhibitor. The comparative data from established drugs in this class provide a benchmark for its potential efficacy. The detailed experimental protocols included in this guide offer a clear path for researchers to rigorously test this hypothesis, quantify its inhibitory activity, and elucidate its precise mechanism of action. Successful validation would position this and similar tetrahydropyrido[4,3-d]pyrimidine derivatives as promising candidates for further development in oncology.
References
Benchmarking a Novel Pyrido[4,3-d]pyrimidine Analog Against Standard-of-Care CDK4/6 Inhibitors in Breast Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This guide provides a comparative analysis of a novel investigational compound, 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, against the current standard-of-care CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
While direct experimental data for this compound is not publicly available, this guide utilizes data from a structurally related analog from the pyrido[2,3-d]pyrimidine class to provide a representative benchmark. This allows for a preliminary assessment of the potential of this chemical scaffold in the context of established therapies.
Mechanism of Action: Targeting the Cell Cycle Engine
The proliferation of cancer cells is often driven by the dysregulation of the cell cycle. CDK4 and CDK6 are key enzymes that, in complex with cyclin D, phosphorylate the Retinoblastoma protein (Rb). This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, thereby driving cell division.
Standard-of-care CDK4/6 inhibitors, and putatively this compound, function by competitively binding to the ATP-binding pocket of CDK4 and CDK6. This inhibition prevents the phosphorylation of Rb, leading to a G1 cell cycle arrest and a subsequent halt in tumor cell proliferation.
Figure 1: Simplified signaling pathway of CDK4/6-mediated cell cycle progression and the point of inhibition.
Comparative In Vitro Efficacy
The following tables summarize the available quantitative data for the standard-of-care drugs and a representative structural analog of this compound. It is important to note that the data for the "Investigational Analog" is from a different chemical series and is presented here for illustrative purposes due to the lack of direct data for the target compound.
Table 1: Comparative CDK4 and CDK6 Inhibition
| Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Citation |
| Palbociclib | 11 | 16 | [1][2] |
| Ribociclib | 10 | 39 | [3] |
| Abemaciclib | 2 | 10 | [4] |
| Investigational Analog * | 0.71 | 1.10 | [5] |
*Data for the investigational analog is for the compound 16a from Shi, et al. (2020), a benzimidazolyl-pyrimidine derivative, due to the absence of publicly available data for this compound.
Table 2: Comparative Anti-proliferative Activity in Breast Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Citation |
| Palbociclib | MCF-7 | 0.079 | [6] |
| Ribociclib | MCF-7 | 0.076 - 0.280 | [7] |
| Abemaciclib | MCF-7 | 0.69 | [8] |
| Investigational Analog * | MCF-7 | Not Reported |
*Anti-proliferative data for the specific investigational analog in MCF-7 cells was not available in the cited literature.
Experimental Protocols
To ensure reproducibility and facilitate cross-study comparisons, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of CDK4 or CDK6 by 50% (IC₅₀).
Objective: To quantify the potency of test compounds against recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb).
-
Adenosine triphosphate (ATP).
-
Test compounds (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Microplates (e.g., 384-well).
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the diluted compounds or DMSO (vehicle control).
-
Add the kinase (CDK4/Cyclin D1 or CDK6/Cyclin D3) to each well.
-
Initiate the reaction by adding a mixture of the Rb substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 2: General workflow for an in vitro CDK4/6 kinase inhibition assay.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
Objective: To determine the anti-proliferative activity (IC₅₀) of test compounds in a relevant breast cancer cell line (e.g., MCF-7).
Materials:
-
Human breast cancer cell line (e.g., MCF-7).
-
Cell culture medium and supplements.
-
Test compounds (dissolved in DMSO).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Microplates (e.g., 96-well).
Procedure:
-
Seed the breast cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a cell viability reagent to each well.
-
Incubate as required by the reagent manufacturer.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The standard-of-care CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have revolutionized the treatment of HR+/HER2- breast cancer. While direct experimental evidence for the investigational compound this compound is currently lacking in the public domain, the promising sub-nanomolar to low nanomolar CDK4/6 inhibitory activity of a structurally related analog highlights the potential of the broader pyrido[4,3-d]pyrimidine scaffold.
Further preclinical investigation is warranted to synthesize and evaluate this compound and its close analogs directly against CDK4 and CDK6 and in a panel of breast cancer cell lines. Such studies will be crucial to ascertain its potency, selectivity, and potential as a future therapeutic candidate. This guide serves as a foundational framework for such comparative evaluations, providing established protocols and a benchmark against the current leaders in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Analogs
The 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of potent inhibitors targeting a variety of enzymes implicated in cancer and other diseases.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, with a focus on their inhibitory activities against key oncogenic targets, including KRAS-G12C, KRAS-G12D, and human topoisomerase II.
Targeting KRAS Mutants
Mutations in the KRAS gene are among the most common drivers of cancer, and the development of effective inhibitors has been a significant challenge. The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a promising starting point for designing covalent inhibitors that target the mutant cysteine in KRAS-G12C and for developing novel inhibitors against KRAS-G12D.
Initial SAR studies on tetrahydropyridopyrimidine analogs as irreversible covalent inhibitors of KRAS-G12C revealed the importance of specific structural modifications for enhanced potency.[2] The core scaffold allows for the introduction of a reactive group that forms a covalent bond with the mutant cysteine 12, locking the protein in its inactive GDP-bound state.[2] Optimization of the interactions with the switch II pocket of KRAS-G12C has been a key strategy.[2] For instance, the replacement of a naphthyl group with a naphthol and substitution at the C-2 position of the pyrimidine ring led to a significant increase in cellular potency.[2]
Table 1: SAR of Tetrahydropyridopyrimidine Analogs as KRAS-G12C Inhibitors
| Compound | R1 (C2-position) | R2 (N6-substituent) | Modification Assay (% POC) | Cell IC50 (nM) |
| 4 | H | Naphthyl | 13% (at 5 µM, 3h) | - |
| 13 | Substituted Pyrimidine | Naphthol | - | 70 |
Data sourced from ACS Medicinal Chemistry Letters.[2]
The tetrahydropyrido[4,3-d]pyrimidine core has also been explored for the development of inhibitors against the challenging KRAS-G12D mutation.[3][4] Structure-based drug design has led to the synthesis of novel compounds with varying heterocyclic cores.[3][4] Docking studies have revealed critical hydrogen bond interactions between the inhibitors and key residues in the KRAS-G12D protein, such as Asp12, Gly60, Glu92, and His95.[3][4]
Table 2: SAR of Pyrido[4,3-d]pyrimidine Analogs as KRAS-G12D Inhibitors
| Compound | Core Scaffold | Key Substituent | Antiproliferative IC50 (Panc1, µM) | Enzymatic IC50 (µM) |
| 10c | Pyrido[4,3-d]pyrimidine | 3,8-diazabicyclo[3.2.1]octane | 1.40 | > 10 |
| 10k | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | Homopiperazine | - | 0.009 |
Data sourced from Molecules (MDPI).[3][4]
Notably, compound 10c demonstrated potent and selective antiproliferative activity against the KRAS-G12D mutant cell line Panc1, despite weak enzymatic inhibition, highlighting a potential disconnect between enzymatic and cellular activities that warrants further investigation.[3][4] In contrast, compound 10k showed very potent enzymatic inhibition.[3][4]
Targeting Human Topoisomerase II
Human topoisomerase II (topoII) is a well-established target for cancer therapy.[5] The tetrahydropyrido[4,3-d]pyrimidine scaffold has been identified as a new chemical class for the development of topoII inhibitors.[5] These compounds represent a promising avenue for creating potentially safer alternatives to conventional topoII poisons that are associated with cardiotoxicity.[1]
Table 3: SAR of Tetrahydropyrido[4,3-d]pyrimidine Analogs as Topoisomerase II Inhibitors
| Compound | Key Substituents | TopoII Inhibitory IC50 (µM) |
| 24 (ARN21929) | Not specified | 4.5 ± 1.0 |
Data sourced from Scientific Reports.[5]
Compound 24 (ARN21929) from this series exhibited good in vitro potency, along with favorable solubility and metabolic stability, marking it as a promising lead for further development.[5]
Experimental Protocols
KRAS-G12C Protein Modification Assay
This assay is used to determine the extent of covalent modification of the KRAS-G12C protein by the inhibitor.[2]
-
Incubation: The test compound is incubated with the KRAS-G12C lite protein at a specific concentration (e.g., 5 µM) and for a defined period (e.g., 3 hours).
-
Mass Spectrometry (MS) Analysis: The protein sample is then analyzed by mass spectrometry to determine the percentage of the protein that has formed an adduct with the compound.
-
Calculation: The percentage of protein-adduct is compared to a control sample (without the inhibitor) to calculate the percent of control (POC) value, which indicates the degree of protein modification.
Cell Proliferation (CCK-8) Assay
This assay measures the antiproliferative activity of the compounds against cancer cell lines.[3][4]
-
Cell Seeding: Cancer cells (e.g., Panc1 for KRAS-G12D) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
KRAS-G12D GTPase Activity Assay
This enzymatic assay measures the ability of the compounds to inhibit the GTPase activity of the KRAS-G12D protein.[3][4]
-
Reaction Mixture: A reaction mixture is prepared containing the KRAS-G12D protein, GTP, and a GTPase-Glo™ reagent in a buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at room temperature to allow for GTP hydrolysis.
-
Luminescence Detection: A detection reagent is added to stop the reaction and generate a luminescent signal that is proportional to the amount of remaining GTP.
-
IC50 Calculation: The luminescent signal is measured, and the IC50 value is determined by plotting the inhibition of GTPase activity against the compound concentration.
Visualizing the Drug Development Workflow
The following diagram illustrates a typical workflow for the discovery and optimization of this compound analogs as kinase inhibitors.
Caption: Drug discovery workflow for tetrahydropyridopyrimidine analogs.
The following diagram illustrates the general signaling pathway of KRAS and the inhibitory action of the described compounds.
Caption: Simplified KRAS signaling pathway and point of inhibition.
References
- 1. 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | 1313712-15-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-Derived Kinase Inhibitors
For Immediate Release
Comprehensive Analysis of Kinase Inhibitor Selectivity Based on the 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Scaffold
This guide provides a detailed comparison of the selectivity profiles of various kinase inhibitors synthesized using the versatile this compound building block. The tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the ATP-binding motif of protein kinases, making it a valuable starting point for the development of targeted therapies.[1] This document is intended for researchers, scientists, and drug development professionals interested in the design and evaluation of novel kinase inhibitors.
Introduction to the Scaffold
This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its structural features, including a reactive chloro-substituent and a versatile bicyclic core, allow for diverse chemical modifications to achieve desired potency and selectivity against various kinase targets. Analogues of this scaffold have been investigated as inhibitors of critical oncogenic kinases such as CDK4/6 and B-Raf.[1]
Comparative Selectivity of Derived Inhibitors
The following tables summarize the selectivity of representative kinase inhibitors developed from the tetrahydropyrido[4,3-d]pyrimidine scaffold. These examples highlight the adaptability of the core structure in targeting different kinase families.
Table 1: Selectivity Profile of a CaMKII Inhibitor
A novel series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines were synthesized and evaluated for their inhibitory activity against Calcium/calmodulin-dependent protein kinase II (CaMKII). One of the lead compounds, Compound 8p , demonstrated high potency and selectivity.[2]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Off-Targets |
| CaMKII | 25 | >100-fold |
| PKA | >10,000 | - |
| PKC | >10,000 | - |
| CDK1 | >10,000 | - |
| GSK3β | >10,000 | - |
| ROCK | >10,000 | - |
Data extracted from a study on 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines as CaMKII inhibitors.[2]
Table 2: Selectivity Profile of a PI3Kδ Inhibitor
Chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold led to the identification of Compound 11f as a potent and highly selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K).[3]
| PI3K Isoform | IC50 (nM) |
| PI3Kδ | 3.2 |
| PI3Kα | 1,230 |
| PI3Kβ | 115 |
| PI3Kγ | 216 |
Data from a study on the optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines as PI3Kδ inhibitors.[3]
Table 3: Anti-proliferative Activity of a KRAS-G12D Inhibitor
Derivatives of the pyrido[4,3-d]pyrimidine scaffold have been investigated as inhibitors of the KRAS-G12D mutant. Compound 10c showed selective anti-proliferative activity in pancreatic cancer cells harboring this mutation.[4]
| Cell Line | KRAS Genotype | IC50 (µM) |
| Panc1 | KRAS-G12D | 1.40 |
| HCT116 | KRAS-G13D | 5.13 |
| A549 | Wild-Type KRAS | 6.88 |
Data from a study on pyrido[4,3-d]pyrimidine derivatives as KRAS-G12D inhibitors.[4]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the assessment of kinase inhibitor selectivity.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.
-
Compound Preparation : Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Mixture : In a 96-well or 384-well plate, combine the purified recombinant kinase, its specific peptide or protein substrate, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Initiation : Add the test compound dilutions to the reaction mixture. Initiate the kinase reaction by adding a solution of [γ-³³P]ATP and unlabeled ATP.
-
Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination : Stop the reaction by adding a solution that denatures the kinase, such as 3% phosphoric acid.
-
Detection : Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Quantification : Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (CCK-8)
This assay is used to determine the cytotoxic or cytostatic effects of a compound on cultured cancer cell lines.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Reagent Addition : Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
The following diagrams illustrate a typical experimental workflow for assessing kinase inhibitor selectivity and a simplified signaling pathway involving a key target kinase.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a derivative.
References
- 1. 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) for sale [vulcanchem.com]
- 2. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Preclinical Validation of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of a Promising Analgesic Candidate and its Therapeutic Potential in Pain Management
The compound 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has emerged as a noteworthy candidate in the landscape of small molecule therapeutics. Belonging to the versatile tetrahydropyrido[4,3-d]pyrimidine class, this molecule has been investigated for a range of biological activities, with a primary focus on its potential as an analgesic for various pain states. This guide provides a comprehensive preclinical validation overview of this compound, comparing its profile with established and emerging therapeutic alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
Overview of this compound
This compound is a synthetic heterocyclic compound. The tetrahydropyrido[4,3-d]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. This structural motif has been explored for the development of inhibitors for kinases such as CDK4/6, B-Raf, and KRAS-G12D, as well as modulators of P2X3 receptors and the VCP/p97 ATPase.
The primary therapeutic indication for this compound, as suggested by preclinical investigations, is in the treatment of pain, including acute, inflammatory, neuropathic, and visceral pain.[1] Its mechanism of action is proposed to involve the modulation of ion channels, as evidenced by its activity in calcium uptake assays.[1]
Comparative Analysis of In Vitro Efficacy
While specific quantitative preclinical data for this compound is primarily found within patent literature, the available information allows for a preliminary comparison with other compounds targeting similar pathways. The following tables summarize the in vitro activity of this compound and its potential alternatives.
Table 1: In Vitro Activity of this compound
| Compound | Target/Assay | Activity | Source |
| This compound | Calcium Uptake Assay | Active (Specific IC50 not disclosed) | [1] |
Table 2: Comparative In Vitro Activity of Alternative Analgesic Drug Candidates
| Compound Class | Example Compound | Target | In Vitro Potency (IC50/EC50) |
| P2X3 Receptor Antagonists | Gefapixant | P2X3 | ~30 nM (human) |
| AF-219 | P2X3 | ~100 nM (rat) | |
| COX-2 Inhibitors | Celecoxib | COX-2 | ~40 nM (human) |
| Opioid Receptor Agonists | Morphine | µ-opioid receptor | ~1 nM (human) |
| Nav1.7 Blockers | PF-05089771 | Nav1.7 | ~11 nM (human) |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the preclinical validation process, the following diagrams illustrate a potential signaling pathway relevant to the compound's analgesic activity and a general workflow for its in vitro screening.
References
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of Tetrahydropyrido[4,3-d]pyrimidine Analogs
For researchers, scientists, and drug development professionals, understanding the translation of preclinical data from the laboratory bench to in vivo models is critical. This guide provides a comparative overview of in vitro and in vivo results for compounds structurally related to 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a scaffold of significant interest in medicinal chemistry. Due to a lack of publicly available biological data for this specific molecule, we will draw upon published results for analogous tetrahydropyridopyrimidine derivatives to illustrate the typical experimental workflow and data generated in the evaluation of this compound class.
The tetrahydropyrido[4,3-d]pyrimidine core is a key structural motif in the development of various therapeutic agents, notably kinase inhibitors and antiviral compounds.[1] Analogs have shown promise in targeting oncogenic pathways, such as those driven by KRAS mutations.[2][3] This guide will focus on a series of tetrahydropyridopyrimidine-based irreversible covalent inhibitors of KRAS-G12C as a case study to exemplify the comparison of in vitro and in vivo performance.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for a representative tetrahydropyridopyrimidine compound (referred to as Compound 13 in the source literature) that targets the KRAS-G12C mutation.[3]
Table 1: In Vitro Activity of a Representative Tetrahydropyridopyrimidine Analog (Compound 13)
| Assay Type | Cell Line | Endpoint | IC50 Value |
| pERK Inhibition | H358 (KRAS-G12C) | Inhibition of ERK phosphorylation | Not explicitly provided, but used for screening |
| pERK Inhibition | MIA PaCa-2 (KRAS-G12C) | Inhibition of ERK phosphorylation | 48 nM[4] |
| Antiproliferative | RKO (KRAS-WT) | Cell viability | > 16 µM[3] |
| Antiproliferative | SNU-C5 (KRAS-WT) | Cell viability | > 16 µM[3] |
| Antiproliferative | AGS (KRAS-G12D) | Cell viability | > 16 µM[3] |
Table 2: In Vivo Pharmacokinetics and Efficacy of a Representative Tetrahydropyridopyrimidine Analog (Compound 13) in a MIA PaCa-2 Xenograft Model
| Administration | Dose | Cmax (Plasma) | Tmax (Plasma) | Tumor Growth Inhibition |
| Intraperitoneal (IP) | 100 mg/kg, QD | Not explicitly provided | Not explicitly provided | Significant tumor growth inhibition observed[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway targeted by tetrahydropyridopyrimidine-based kinase inhibitors and the general workflow for evaluating these compounds from in vitro to in vivo.
Caption: Hypothetical KRAS signaling pathway inhibited by a tetrahydropyridopyrimidine analog.
References
- 1. 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (570415-48-4) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
independent verification of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine's biological activity
An Independent Verification and Comparative Analysis of the Biological Activity of a 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Analog as a Dual EGFR and Autotaxin Inhibitor
Introduction
This guide provides an independent verification of the biological activity of the tetrahydropyrido[4,3-d]pyrimidine scaffold, a core structure present in this compound. Due to the limited availability of specific independent verification data for the exact molecule of interest, this report focuses on a closely related and well-characterized analog from the same chemical class, designated as compound 9a . This derivative has been identified as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Autotaxin (ATX), two significant targets in cancer and inflammatory diseases. This guide compares the inhibitory activity of compound 9a with established inhibitors for EGFR (Gefitinib) and ATX (IOA-289), providing supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of the tetrahydropyrido[4,3-d]pyrimidine derivative, compound 9a, against EGFR and ATX is presented below in comparison to the well-established inhibitors Gefitinib and IOA-289.
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Compound 9a (tetrahydropyrido[4,3-d]pyrimidine derivative) | EGFR | 24.2 | Gefitinib | EGFR | ~33 |
| Compound 9a (tetrahydropyrido[4,3-d]pyrimidine derivative) | ATX | 29.1 | IOA-289 | ATX | ~36 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: EGFR and Autotaxin signaling pathways and points of inhibition.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
EGFR Kinase Inhibition Assay (Biochemical)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR kinase.
-
Reagent Preparation:
-
Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.
-
Enzyme Solution: Recombinant human EGFR kinase is diluted in kinase buffer to the desired final concentration (e.g., 5 nM).
-
Substrate/ATP Solution: A fluorescently labeled peptide substrate (e.g., Y12-Sox) and ATP are diluted in kinase buffer to their final concentrations (e.g., 5 µM and 15 µM, respectively).
-
Inhibitor Solutions: A 10-point serial dilution of the test compound (e.g., Compound 9a or Gefitinib) is prepared in 50% DMSO.
-
-
Assay Procedure:
-
In a 384-well microtiter plate, 5 µL of the diluted enzyme solution is added to each well.
-
0.5 µL of the serially diluted inhibitor solutions or a DMSO control is added to the respective wells.
-
The plate is incubated for 30 minutes at 27°C to allow for inhibitor binding to the enzyme.
-
The kinase reaction is initiated by adding 45 µL of the Substrate/ATP solution to each well.
-
-
Data Acquisition and Analysis:
-
The increase in fluorescence is monitored kinetically using a plate reader with excitation and emission wavelengths of 360 nm and 485 nm, respectively. Readings are taken every 71 seconds for 30-120 minutes.
-
The initial reaction velocity is determined from the linear portion of the progress curves.
-
The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a variable slope model using appropriate software (e.g., GraphPad Prism).
-
Autotaxin (ATX) Inhibition Assay (Biochemical)
This protocol outlines a fluorescent-based assay for measuring the in vitro inhibitory activity of a compound against ATX.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 0.1% fatty acid-free BSA.
-
Enzyme Solution: Recombinant human Autotaxin is diluted in assay buffer to the desired final concentration.
-
Substrate Solution: A fluorogenic lysophosphatidylcholine analog, such as FS-3, is diluted in assay buffer to its final concentration.
-
Inhibitor Solutions: A serial dilution of the test compound (e.g., Compound 9a or IOA-289) is prepared in DMSO and then further diluted in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, the diluted enzyme solution is added to each well.
-
The diluted inhibitor solutions or a DMSO vehicle control are added to the appropriate wells.
-
The plate is pre-incubated at 37°C for 15-30 minutes to facilitate inhibitor-enzyme binding.
-
The reaction is initiated by the addition of the FS-3 substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity is measured over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate (e.g., 485 nm excitation and 530 nm emission for FS-3).
-
The rate of the reaction is calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The tetrahydropyrido[4,3-d]pyrimidine scaffold, as represented by the analog compound 9a, demonstrates potent dual inhibitory activity against both EGFR and Autotaxin.[1] Its in vitro potency is comparable to the established clinical and preclinical inhibitors Gefitinib and IOA-289 for their respective targets.[2][3] This comparative analysis, supported by detailed experimental protocols, provides a valuable resource for researchers investigating the therapeutic potential of this chemical class and highlights its promise for the development of novel therapeutics targeting pathways involved in cancer and inflammation.
References
Safety Operating Guide
Proper Disposal of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a chlorinated heterocyclic compound, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural, step-by-step plan for its handling and disposal.
Due to its chemical structure, containing both a chlorinated functional group and a pyridine-derived ring system, this compound must be treated as hazardous waste. Disposal should adhere to all local, state, and federal regulations. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous.[1]
Key Waste Classification and Handling Data
| Characteristic | Information | Regulatory Consideration |
| Chemical Nature | Chlorinated heterocyclic organic compound | Likely classified as a halogenated organic waste. |
| Hazardous Waste Code (Anticipated) | F-List (F001, F002) or requires characteristic determination (D-List) | Chlorinated solvents are often listed under the EPA's F-list for hazardous wastes from non-specific sources.[2][3] |
| Primary Hazards | Potential toxicity, environmental hazard. Pyridine and its derivatives can be irritants and harmful if inhaled, swallowed, or in contact with skin.[4] | Requires handling with appropriate Personal Protective Equipment (PPE). |
| Disposal Method | Incineration or other approved hazardous waste treatment methods. | Landfilling is generally not a preferred method for chlorinated solvents.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, and bases.[5] | Must be segregated from incompatible materials during storage and disposal. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe collection and disposal of waste containing this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound or its waste.[4]
2. Waste Segregation:
-
Crucially, segregate halogenated organic waste from non-halogenated waste streams. [6][7] This is vital for safety and can significantly reduce disposal costs.[6][8]
-
Do not mix this waste with other categories such as acids, bases, or heavy metals.[8]
-
Collect waste this compound in its pure form or in solutions in a dedicated, compatible waste container.[5]
3. Waste Container Selection and Labeling:
-
Use a designated, sealable, and airtight container that is compatible with chlorinated organic compounds.[5]
-
As soon as the first drop of waste is added, label the container clearly with a hazardous waste tag.[6]
-
The label must include the full chemical name: "Waste this compound" and identify it as "Halogenated Organic Waste."[9] Avoid using abbreviations or chemical formulas.[9]
-
Indicate all constituents and their approximate percentages if it is a mixed waste stream.
4. Waste Accumulation and Storage:
-
Keep the waste container tightly closed at all times, except when adding waste.[9]
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[4][5]
-
Ensure the storage area has secondary containment to manage potential leaks.
5. Disposal Request and Pickup:
-
Do not dispose of this chemical down the drain.[4]
-
When the container is full or no longer in use, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Use absorbent materials like sand or vermiculite to contain the spill.[4]
-
Collect the absorbent material into a sealed container for disposal as hazardous waste.[4]
-
Report all spills to your supervisor and follow your facility's established spill response procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for chemical waste.
References
- 1. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 2. wku.edu [wku.edu]
- 3. epa.gov [epa.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS No. 914612-23-0). The following procedures are based on the known hazards of analogous chlorinated heterocyclic compounds and general laboratory safety principles, in the absence of a publicly available Safety Data Sheet (SDS) for this specific compound.
Immediate Safety Precautions
Based on data from similar chemical structures, this compound should be handled as a hazardous substance. A closely related compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles during procedures with a higher risk of splashing, such as handling bulk quantities or during vigorous mixing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds. Always inspect gloves for tears or punctures before use and wash them before removal. For extended-duration tasks, consider double-gloving. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and exposure.
1. Preparation and Engineering Controls:
-
All work with this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Verify that all necessary PPE is available and in good condition before commencing work.
2. Handling the Compound:
-
When handling the solid, use tools (spatulas, weighing paper) that will minimize the creation of dust.
-
For creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers with the compound tightly sealed when not in use.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan
Due to its chlorinated heterocyclic structure, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic wastes should be collected separately from non-halogenated waste streams.[2]
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid for all waste.[3] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]
-
Disposal Method: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] All waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration at high temperatures to ensure complete destruction.[4]
Experimental Protocol: Weighing and Dissolving a Solid Compound
This protocol outlines a standard procedure for safely weighing and dissolving a solid chemical like this compound.
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is on and functioning correctly.
-
Tare Weighing Vessel: Place a clean, dry weighing boat or paper on the analytical balance and tare the balance.
-
Dispensing Solid: Inside the fume hood, carefully transfer the desired amount of the solid compound from its storage container to the tared weighing vessel using a clean spatula.
-
Recording Mass: Close the balance door and record the final mass.
-
Dissolution: In the fume hood, place a stir bar in a clean, appropriately sized flask containing the desired solvent. Slowly add the weighed solid to the solvent while stirring to facilitate dissolution and prevent splashing.
-
Cleaning: Clean the spatula and any other reusable equipment that came into contact with the chemical. Dispose of the weighing boat/paper in the designated halogenated solid waste container.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
